molecular formula C21H19NO4 B556948 (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid CAS No. 220497-64-3

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

Cat. No.: B556948
CAS No.: 220497-64-3
M. Wt: 349.4 g/mol
InChI Key: IWMUNNGMJRKNSV-KGLIPLIRSA-N
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Description

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMUNNGMJRKNSV-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426500
Record name (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-64-3
Record name (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enantioselective Synthesis of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the enantioselective synthesis of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, a crucial building block in the development of carbocyclic nucleoside analogues and other therapeutic agents. The synthesis leverages a chemoenzymatic approach, commencing with the enzymatic kinetic resolution of racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This guide will elaborate on the strategic considerations, detailed experimental protocols, and mechanistic underpinnings of each synthetic step, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Cyclopentene Scaffolds

Carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene group, represent a class of compounds with significant therapeutic potential, particularly as antiviral agents. The cyclopentene ring serves as a conformationally constrained scaffold that can mimic the natural ribose sugar, while offering enhanced stability against enzymatic degradation. The precise stereochemistry of the substituents on this ring is paramount for biological activity. The title compound, (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, is a key chiral synthon that provides the necessary stereochemical framework and functional handles for the elaboration into complex drug candidates. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is ideal for solid-phase peptide synthesis (SPPS) and other modern synthetic methodologies.

The synthetic strategy detailed herein is centered around establishing the critical (1S,4R) stereochemistry early in the synthesis through an efficient enzymatic kinetic resolution. This approach ensures high enantiopurity in the final product, a critical requirement for pharmaceutical applications.

Overall Synthetic Strategy

The enantioselective synthesis of the target molecule is a multi-step process that begins with the resolution of a racemic starting material. The key transformations are:

  • Step 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam. This step is the cornerstone of the synthesis, establishing the desired absolute stereochemistry.

  • Step 2: Methanolysis of (-)-(1S,4R)-Vince Lactam. Ring-opening of the resolved lactam to afford the corresponding methyl ester.

  • Step 3: Hydrolysis of the Methyl Ester. Conversion of the methyl ester to the free carboxylic acid.

  • Step 4: N-Fmoc Protection. Installation of the Fmoc protecting group on the primary amine to yield the final product.

This strategy is efficient and provides the target molecule with high enantiomeric purity.

G racemic_vince Racemic (±)-Vince Lactam resolved_vince (-)-(1S,4R)-Vince Lactam racemic_vince->resolved_vince Enzymatic Kinetic Resolution methyl_ester (1S,4R)-Methyl 4-aminocyclopent- 2-enecarboxylate resolved_vince->methyl_ester Methanolysis carboxylic_acid (-)-(1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid methyl_ester->carboxylic_acid Hydrolysis final_product (-)-(1S,4R)-N-Fmoc-4-aminocyclopent- 2-enecarboxylic acid carboxylic_acid->final_product N-Fmoc Protection

Caption: Overall synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam

Causality and Expertise: The introduction of chirality is the most critical aspect of this synthesis. Enzymatic kinetic resolution is the method of choice due to its high enantioselectivity, mild reaction conditions, and scalability. Various hydrolases, such as γ-lactamases and lipases, can selectively hydrolyze one enantiomer of the racemic Vince lactam, leaving the desired enantiomer unreacted and in high enantiomeric excess (e.e.). The choice of enzyme is crucial and often requires screening to identify the most efficient and selective biocatalyst. For the synthesis of the target molecule, we require the (-)-(1S,4R)-enantiomer of Vince lactam.

Protocol:

  • Preparation of the Biocatalyst: A culture of a suitable microorganism known to express a stereoselective γ-lactamase (e.g., Pseudomonas solanacearum or a recombinant E. coli expressing the desired enzyme) is grown under optimal conditions. The whole cells are harvested by centrifugation and can be used directly or as a lyophilized powder.

  • Enzymatic Resolution:

    • Suspend racemic (±)-Vince lactam (1.0 eq) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) at a concentration of 10-20 g/L.

    • Add the whole-cell biocatalyst (typically 10-50% w/w of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted lactam.

  • Work-up and Purification:

    • Once the desired conversion is reached, remove the cells by centrifugation or filtration.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The unreacted (-)-(1S,4R)-Vince lactam will be in the organic phase, while the hydrolyzed product ((+)-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid) will remain in the aqueous phase.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude (-)-(1S,4R)-Vince lactam can be purified further by recrystallization or column chromatography to yield a product with >98% e.e.

Mechanism of Enzymatic Resolution:

G cluster_0 Racemic Vince Lactam cluster_1 Products (+)-Vince Lactam (+)-Vince Lactam enzyme Enzyme (γ-Lactamase) (+)-Vince Lactam->enzyme (-)-Vince Lactam (-)-Vince Lactam (-)-Vince Lactam->enzyme hydrolyzed Hydrolyzed Product ((+)-Amino Acid) enzyme->hydrolyzed Selective Hydrolysis unreacted Unreacted (-)-(1S,4R)-Vince Lactam enzyme->unreacted No Reaction

Caption: Mechanism of enzymatic kinetic resolution.

Step 2: Methanolysis of (-)-(1S,4R)-Vince Lactam

Causality and Expertise: The bicyclic lactam needs to be opened to reveal the amino and carboxylic acid functionalities on the cyclopentene ring. Acid-catalyzed methanolysis is an effective method for this transformation. Thionyl chloride (SOCl₂) is a convenient reagent as it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and also acts as a dehydrating agent.

Protocol:

  • Reaction Setup: Dissolve (-)-(1S,4R)-Vince lactam (1.0 eq) in anhydrous methanol (5-10 mL per gram of lactam) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C) and slowly add thionyl chloride (1.2-1.5 eq) dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture and concentrate under reduced pressure to remove the excess methanol and HCl.

    • The resulting crude product, (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, is often a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization.[1]

Step 3: Hydrolysis of the Methyl Ester

Causality and Expertise: To obtain the final carboxylic acid, the methyl ester must be hydrolyzed. This can be achieved under either acidic or basic conditions. Basic hydrolysis using a reagent like lithium hydroxide (LiOH) is often preferred as it is generally a clean and high-yielding reaction with minimal side products.

Protocol:

  • Reaction Setup: Dissolve the crude (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution and stir vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

    • Extract the product into a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid as a solid. This product is often of sufficient purity for the next step.

Step 4: N-Fmoc Protection

Causality and Expertise: The final step involves the protection of the primary amine with the Fmoc group. This is a standard transformation in peptide chemistry and is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. Fmoc-OSu is often preferred due to its stability and ease of handling.[2]

Protocol:

  • Reaction Setup: Dissolve (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.

  • Reagent Addition: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with dilute HCl, which will precipitate the Fmoc-protected amino acid.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, as a white solid.

Quantitative Data Summary

StepStarting MaterialProductTypical YieldEnantiomeric Excess (e.e.)
1. Enzymatic Resolution(±)-Vince Lactam(-)-(1S,4R)-Vince Lactam~45-50%>98%
2. Methanolysis(-)-(1S,4R)-Vince Lactam(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride>90%>98%
3. HydrolysisMethyl Ester Hydrochloride(-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid>95%>98%
4. N-Fmoc ProtectionAmino Acid(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid~85-95%>98%

Conclusion

The chemoenzymatic synthesis of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid presented in this guide provides a reliable and efficient route to this valuable chiral building block. The key to the synthesis is the highly enantioselective enzymatic resolution of racemic Vince lactam, which establishes the required stereochemistry early on. The subsequent chemical transformations are robust and high-yielding, making this an attractive strategy for the production of this compound on a laboratory and potentially industrial scale. This guide provides the necessary details and rationale for researchers to successfully implement this synthesis in their drug discovery and development programs.

References

  • Chem-Impex International. (n.d.). (1R,4S)-(+)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000058500A1 - The preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives.
  • IJCPA. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Retrieved from [Link]

  • PubChem. (n.d.). (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. Retrieved from [Link]

  • Total-Synthesis.com. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereochemical Assignment of N-Fmoc-4-aminocyclopent-2-enecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, constrained amino acids are indispensable tools for crafting sophisticated peptidomimetics and other therapeutic agents.[1][2][3] Their rigid structures allow for the precise control of peptide conformation, leading to enhanced biological activity, selectivity, and metabolic stability. Among these valuable building blocks, N-Fmoc-4-aminocyclopent-2-enecarboxylic acid stands out due to its unique cyclopentene scaffold. However, the presence of two stereocenters and a double bond gives rise to a set of stereoisomers, each with potentially distinct pharmacological profiles.[4]

The unambiguous assignment of the stereochemistry of these isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of a drug candidate.[5][6][7] Chirality plays a pivotal role in molecular recognition, and even subtle differences in the three-dimensional arrangement of atoms can lead to dramatic variations in how a molecule interacts with its biological target.[8][9]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a comprehensive, field-proven strategy for the complete stereochemical elucidation of N-Fmoc-4-aminocyclopent-2-enecarboxylic acid isomers. We will delve into the causality behind experimental choices, outline self-validating protocols, and ground our recommendations in authoritative scientific principles.

Part 1: Understanding the Isomers

The core structure of N-Fmoc-4-aminocyclopent-2-enecarboxylic acid contains two stereogenic centers at the C1 (carboxyl) and C4 (Fmoc-amino) positions. This gives rise to two pairs of enantiomers, which are diastereomers of each other. The relative orientation of the substituents at C1 and C4 defines them as cis or trans.

  • Trans-isomers: The carboxylic acid and Fmoc-amino groups are on opposite faces of the cyclopentene ring. This pair consists of the (1R, 4S) and (1S, 4R) enantiomers.

  • Cis-isomers: The carboxylic acid and Fmoc-amino groups are on the same face of the cyclopentene ring. This pair consists of the (1R, 4R) and (1S, 4S) enantiomers.

The primary challenge is to first distinguish between the cis and trans diastereomers and then to determine the absolute configuration (R/S) of each individual enantiomer.

Part 2: Distinguishing Diastereomers (cis vs. trans) via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and readily accessible tool for determining the relative stereochemistry of cyclic molecules.[10] For the isomers of N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, the Nuclear Overhauser Effect (NOE) is the key phenomenon that allows for unambiguous differentiation between cis and trans configurations.[11][12][13]

Core Principle: The Nuclear Overhauser Effect (NOE)

The NOE is a through-space phenomenon where the magnetization of a nucleus can be transferred to a nearby nucleus (typically within 5 Å).[14] This effect is exquisitely sensitive to the distance between protons. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, protons that are close in space will produce a cross-peak, and the intensity of this peak is inversely proportional to the sixth power of the distance between them.[15][16]

This distance dependence is the foundation for distinguishing cis and trans isomers. In the cis isomer, the protons on C1 (H1) and C4 (H4) are on the same face of the ring and are therefore in close spatial proximity. In the trans isomer, these protons are on opposite faces and are significantly farther apart.

Expected Results & Causality
IsomerKey ProtonsExpected NOESY CorrelationRationale
Cis H1 ↔ H4Strong Protons are on the same face of the ring, resulting in a short internuclear distance.
Trans H1 ↔ H4Absent or Very Weak Protons are on opposite faces of the ring, resulting in a large internuclear distance.
Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM. Ensure the sample is free of paramagnetic impurities.

  • Acquisition:

    • Perform standard 1D ¹H and 2D COSY experiments to assign all proton resonances.

    • Set up a 2D NOESY experiment. A critical parameter is the mixing time (τₘ) . This is the period during which NOE transfer occurs.

      • Causality: A short mixing time (e.g., 200-300 ms) is sensitive to very short distances, while a longer mixing time (e.g., 800-1000 ms) allows for the detection of correlations between more distant protons. It is advisable to run experiments with a few different mixing times to optimize the observation of the key H1-H4 correlation and avoid spin diffusion artifacts.

  • Data Processing and Interpretation: Process the 2D data and look for off-diagonal cross-peaks. The presence of a clear cross-peak between the signals for H1 and H4 is definitive evidence for the cis configuration.[16] Its absence is strong evidence for the trans configuration.[11]

Visualization: NMR Workflow for Relative Stereochemistry

NMR_Workflow cluster_0 NMR Analysis cluster_1 Interpretation A Purified Isomer B 1D ¹H & 2D COSY (Assign Protons H1, H4) A->B C 2D NOESY Experiment (Optimize Mixing Time) B->C D H1-H4 Cross-Peak Present? C->D E Assign as cis-isomer D->E Yes F Assign as trans-isomer D->F No

Caption: Workflow for assigning relative stereochemistry using NMR.

Part 3: Definitive Assignment of Absolute Configuration

Once the relative stereochemistry (cis or trans) is established, the next critical step is to determine the absolute configuration of the enantiomers. Several powerful techniques can achieve this, with X-ray crystallography being the gold standard and chiroptical methods providing excellent alternatives.

Method 1: Single Crystal X-ray Crystallography

Core Principle: X-ray crystallography provides an unambiguous three-dimensional map of the atoms in a molecule, directly revealing both the relative and absolute stereochemistry.[17][18] The determination of absolute configuration is possible through the phenomenon of anomalous dispersion, which is most effective when a heavy atom is present in the molecule.[19][20]

Trustworthiness: The result of an X-ray crystal structure analysis is considered definitive. The absolute structure is typically validated using the Flack parameter; a value close to 0 with a small error indicates a high probability that the assigned absolute configuration is correct.[21]

Experimental Protocol:

  • Crystal Growth (The Critical Step): This is often the most challenging part of the process.

    • Techniques: Slow evaporation of a solvent, vapor diffusion (precipitant diffusing into the sample solution), or liquid-liquid diffusion.

    • Causality: The goal is to allow molecules to pack in a highly ordered, repeating lattice. The choice of solvent system is crucial and often requires extensive screening. Success depends on the compound's purity, solubility, and inherent tendency to crystallize.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Core Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[22] The enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification.[23][24]

Expertise & Experience: The key to a successful chiral separation is selecting the right CSP and mobile phase. For N-Fmoc protected amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[25]

Detailed Protocol:

  • Column Selection: Start with a polysaccharide-based column such as a Chiralcel® or Lux® column. These phases offer a broad range of selectivity for Fmoc-protected amino acids.[22]

  • Mobile Phase Optimization:

    • Mode: Reversed-phase mode is commonly used for these compounds.[25]

    • Solvents: A typical mobile phase consists of an aqueous buffer (e.g., water with an acidic additive like trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[22]

    • Causality: The acidic additive ensures the carboxylic acid is protonated, improving peak shape. The organic modifier's strength is adjusted to achieve optimal retention and resolution. Acetonitrile often provides stronger elution power than methanol.[22]

  • Analysis: Inject the racemic mixture to establish the retention times for both enantiomers. Subsequently, inject an enantiomerically enriched sample to assign which peak corresponds to which enantiomer (if a standard is available). This method is also the primary way to determine enantiomeric excess (% ee).

Method 3: Vibrational Circular Dichroism (VCD)

Core Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26][27] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[28] This experimental spectrum is then compared to a spectrum calculated from first principles using Density Functional Theory (DFT) for a chosen enantiomer (e.g., 1R, 4S).[8]

Authoritative Grounding: VCD has become a reliable alternative to X-ray crystallography, especially when obtaining suitable crystals is difficult.[8][9] A good match between the signs and relative intensities of the experimental and calculated VCD bands provides a confident assignment of the absolute configuration.[26][29]

Experimental Workflow:

  • Acquire Experimental Spectra: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) and measure both its IR and VCD spectra.

  • Perform Computational Analysis:

    • Conduct a conformational search for one enantiomer (e.g., (1R, 4S)-trans-isomer) to identify all low-energy conformers.

    • For each stable conformer, perform a DFT calculation to optimize its geometry and compute its theoretical IR and VCD spectra.

    • Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Compare and Assign: Compare the experimental VCD spectrum with the calculated spectrum.

    • If the spectra match, the sample has the absolute configuration used in the calculation (e.g., 1R, 4S).

    • If the spectra are mirror images, the sample has the opposite absolute configuration (e.g., 1S, 4R).

Visualization: VCD Workflow for Absolute Configuration

VCD_Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Assignment A Enantiopure Sample in Solution (e.g., CDCl₃) B Measure Experimental IR and VCD Spectra A->B G Compare Experimental vs. Theoretical Spectra B->G C Assume One Enantiomer (e.g., 1R, 4S) D DFT Conformational Search & Energy Minimization C->D E Calculate Theoretical IR & VCD Spectra D->E F Boltzmann-Averaged Theoretical Spectrum E->F F->G H Spectra Match? G->H I Assign as (1R, 4S) H->I Yes J Assign as (1S, 4R) H->J Mirror Image

Caption: Workflow for VCD-based assignment of absolute configuration.

Part 4: Summary and Integrated Strategy

Choosing the right analytical technique depends on the specific research question, sample availability, and instrumentation access. Here is a summary of the discussed methods:

TechniquePrimary ApplicationStrengthsLimitations
2D NOESY NMR Relative Stereochemistry (cis vs. trans)Rapid, non-destructive, uses sample in solution.[14]Does not provide absolute configuration.
X-ray Crystallography Absolute & Relative StereochemistryUnambiguous, "gold standard" method.[9][21]Requires high-quality single crystals, which can be difficult to obtain.[8][17]
Chiral HPLC Enantiomer Separation & Purity (% ee)Fast, highly sensitive, applicable for preparative separation.[22]Requires a known standard for absolute configuration assignment.
Vibrational Circular Dichroism (VCD) Absolute StereochemistryWorks on samples in solution (no crystals needed).[8][26]Requires specialized instrumentation and computational expertise.[9]
Integrated Strategy for Complete Stereochemical Assignment

For a previously uncharacterized sample of N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, a logical and efficient workflow is essential.

Integrated_Strategy cluster_abs Step 2: Absolute Configuration Assignment Start Unknown Isomer NMR Step 1: 2D NOESY NMR Start->NMR AssignRelative Assign Relative Stereochemistry NMR->AssignRelative Cis cis-diastereomer AssignRelative->Cis H1-H4 NOE Trans trans-diastereomer AssignRelative->Trans No H1-H4 NOE TryXray Attempt Crystallization Cis->TryXray Trans->TryXray XraySuccess Success? TryXray->XraySuccess Xray Single Crystal X-ray (Definitive Assignment) XraySuccess->Xray Yes VCD VCD Analysis (Solution-State Assignment) XraySuccess->VCD No ChiralHPLC Step 3: Chiral HPLC (Confirm Enantiopurity, % ee) Xray->ChiralHPLC VCD->ChiralHPLC End Fully Characterized Stereoisomer ChiralHPLC->End

Caption: An integrated strategy for complete stereochemical assignment.

This workflow represents a robust, self-validating system. The initial NMR analysis provides the relative configuration, which is then confirmed and expanded upon by either X-ray or VCD to establish the absolute configuration. Finally, chiral HPLC serves to confirm the enantiomeric purity of the sample, ensuring that the bulk material corresponds to the characterized single crystal or solution-state sample. This multi-faceted approach provides the highest level of confidence required for drug development and other high-stakes applications.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • American Laboratory. (2010-10-01). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]

  • Wikipedia. Vibrational circular dichroism. Available from: [Link]

  • Phenomenex. (2022-05-20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]

  • YouTube. (2024-01-23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Available from: [Link]

  • PubMed. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Available from: [Link]

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Methodological & Application

Application Note: Engineering Peptidomimetics with Precise Conformational Control Using (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the β-Turn

In the intricate architecture of proteins and peptides, the β-turn is a critical secondary structure element that redirects the polypeptide chain, enabling the formation of compact, globular structures.[1][2] These turns are composed of four amino acid residues (designated i, i+1, i+2, and i+3) and are stabilized by a hydrogen bond between the carbonyl group of the i residue and the amide proton of the i+3 residue.[1] Beyond their structural role, β-turns are frequently located on the surface of proteins and often constitute the key recognition motifs for intermolecular interactions, such as those between peptide ligands and their receptors.[3]

However, the therapeutic potential of natural peptides is often hampered by their poor metabolic stability and unfavorable pharmacokinetic profiles.[3] This has driven the development of peptidomimetics , which are modified peptides designed to mimic the structure and function of natural peptides but with enhanced drug-like properties.[3][4] A primary strategy in this field is the design of β-turn mimics—rigid scaffolds that lock the peptide backbone into the desired bioactive conformation.[3][5]

The Scaffold of Choice: (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is a conformationally constrained, non-natural amino acid designed specifically to act as a potent β-turn inducer.[6][7] Its power lies in its rigid cyclopentene ring, which replaces the flexible i+1 and i+2 residues of a natural turn.

Key Structural Features and Their Mechanistic Implications:

  • Rigid Cyclopentene Backbone: The unsaturated five-membered ring severely restricts the available conformational space.[6][8] When incorporated into a peptide chain, it forces the flanking amino acid residues (i and i+3) into a specific spatial orientation that closely mimics the geometry of a natural β-turn.

  • Defined Stereochemistry (1S,4R): The specific stereoisomer is crucial. The (1S,4R) configuration projects the amino and carboxylic acid functional groups in a precise vector relationship, pre-organizing the peptide backbone for turn formation.

  • Fmoc Protection: The molecule is supplied with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, making it directly compatible with the most common and versatile strategy for modern solid-phase peptide synthesis (SPPS).[9][10]

By replacing two amino acids in a sequence with this single, rigid unit, researchers can reduce the entropic penalty associated with the peptide adopting its bioactive conformation, potentially leading to a significant increase in binding affinity and selectivity for its target receptor.[2]

Experimental Protocols

The successful incorporation of this specialized amino acid requires careful attention to the nuances of solid-phase peptide synthesis (SPPS). The steric bulk and unique geometry of the cyclopentene ring can make coupling reactions more challenging than with standard proteinogenic amino acids.[9][11]

Materials and Reagents
ReagentGradeRecommended Supplier (Example)
(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid≥98% PurityAapptec, BOC Sciences
Rink Amide or Wang Resin100-200 mesh, ~0.5 mmol/gVarious
Fmoc-Protected Amino AcidsSPPS GradeVarious
N,N-Dimethylformamide (DMF)SPPS GradeVarious
Dichloromethane (DCM)AnhydrousVarious
PiperidineAnhydrousVarious
HATU (or HBTU/HCTU)≥98% PurityVarious
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Diethyl EtherAnhydrous, Cold (-20°C)Various
Protocol 1: Incorporation via Fmoc-SPPS

This protocol outlines the manual synthesis on a 0.1 mmol scale. The core of the process is the iterative cycle of deprotection and coupling.[11]

Workflow Overview:

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotection_1 2. First Fmoc Deprotection Resin->Deprotection_1 Wash_1 3. DMF Wash Deprotection_1->Wash_1 Coupling_1 4. Couple Standard Fmoc-AA-OH Wash_1->Coupling_1 Wash_2 5. DMF Wash Coupling_1->Wash_2 Deprotection_2 6. Fmoc Deprotection Wash_2->Deprotection_2 Wash_3 7. DMF Wash Deprotection_2->Wash_3 Coupling_Mimic 8. Couple Mimic (Double Coupling) Wash_3->Coupling_Mimic Wash_4 9. DMF Wash Coupling_Mimic->Wash_4 Deprotection_3 10. Final Fmoc Deprotection Wash_4->Deprotection_3 Wash_5 11. DMF Wash Deprotection_3->Wash_5 Coupling_Final 12. Couple Final Fmoc-AA-OH Wash_5->Coupling_Final Final_Wash 13. Final Wash (DMF, DCM, MeOH) Coupling_Final->Final_Wash Cleavage 14. Cleavage & Purification Final_Wash->Cleavage

Caption: General workflow for incorporating the β-turn mimic via SPPS.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place the resin (e.g., Rink Amide, 0.1 mmol) in a fritted reaction vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation.[12] Drain the solvent.

  • Standard Amino Acid Cycles (Pre-Mimic):

    • Synthesize the peptide sequence C-terminal to the mimic insertion point using standard Fmoc-SPPS cycles. Each cycle consists of:

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 10 min).

      • Washing: Wash the resin thoroughly with DMF (5-7 times).

      • Coupling: Use a 4-fold molar excess of Fmoc-amino acid, a suitable coupling reagent (e.g., 3.9 equivalents of HBTU), and a base (e.g., 8 equivalents of DIEA) in DMF. Agitate for 45-60 minutes.

      • Washing: Wash the resin with DMF (3 times).

  • Incorporation of the β-Turn Mimic:

    • Deprotection: Perform the final Fmoc deprotection to free the N-terminal amine of the residue preceding the mimic.

    • Wash: Wash thoroughly with DMF.

    • Activation & Coupling (Critical Step):

      • In a separate vial, dissolve (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid (2.5 equivalents) and a potent coupling reagent like HATU (2.4 equivalents) in DMF.

      • Add DIEA (5 equivalents) to the activation mixture and let it pre-activate for 2-5 minutes.[11]

      • Add the activated solution to the resin. Agitate for 2-4 hours at room temperature.[9]

      • Rationale: The steric hindrance of the cyclopentene scaffold necessitates a more powerful activating agent (HATU is often superior to HBTU for difficult couplings) and a longer reaction time to ensure complete acylation.[9][11]

    • Monitoring & Double Coupling:

      • After the initial coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling.

      • If the Kaiser test is positive (blue beads), indicating free amines, drain the vessel and repeat the coupling step with a freshly prepared activation mixture ("double coupling"). This is often necessary for sterically hindered residues.[9]

    • Wash: Once coupling is complete, wash the resin thoroughly with DMF (5-7 times).

  • Post-Mimic Amino Acid Cycles:

    • Continue elongating the peptide chain using the standard Fmoc-SPPS cycles described in step 2.

Protocol 2: Cleavage and Purification
  • Final Deprotection & Wash: After the final amino acid is coupled, perform a final Fmoc deprotection and wash the resin thoroughly with DMF, followed by DCM, and methanol. Dry the resin under vacuum.[9]

  • Cleavage:

    • Prepare a cleavage cocktail. A standard choice is 95% TFA, 2.5% TIS, and 2.5% H₂O . TIS acts as a scavenger to trap reactive cations generated from side-chain protecting groups.

    • Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[11]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (~40 mL). The peptide will precipitate as a white solid.[9]

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide. Decant the ether.

    • Wash the pellet twice more with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Confirm the mass of the purified product by mass spectrometry (e.g., ESI-MS).

Analysis and Validation of Conformation

Incorporating the mimic is only half the battle; verifying that it has induced the desired β-turn conformation is essential.[2][13]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, low-resolution technique for assessing the secondary structure of peptides in solution.[1] Peptides adopting a β-turn conformation often exhibit a characteristic CD spectrum.

  • Procedure: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of 50-100 µM. Acquire a far-UV CD spectrum from ~190 to 260 nm.

  • Expected Data: While the exact spectrum depends on the overall peptide sequence, a type II β-turn, which is often mimicked by such scaffolds, typically shows a negative band near 225-230 nm and a positive band near 205 nm. This is distinct from the double minima around 208 and 222 nm characteristic of an α-helix or the single minimum around 217 nm for a β-sheet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information.[13] Key experiments can confirm the turn and provide atomic-level detail.

  • Procedure: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or CD₃CN/H₂O mixture). Perform 1D ¹H and 2D experiments like TOCSY and NOESY.

  • Key Observables for a β-Turn:

    • Nuclear Overhauser Effect (NOE): A strong NOE cross-peak between the amide proton (NH) of the i+3 residue and the α-proton (Hα) of the i+2 residue (or in this case, a proton on the mimic scaffold) is a hallmark of a turn.

    • Chemical Shift Dispersion: A well-folded peptide will show good dispersion of amide proton signals in the 1D ¹H spectrum, indicating they are in different chemical environments.[2]

    • Temperature Coefficient: A small temperature coefficient (dδ/dT) for the i+3 amide proton suggests it is involved in a stable intramolecular hydrogen bond, as expected in a β-turn.

Analytical TechniqueKey Indicator for β-Turn Confirmation
Circular Dichroism Characteristic spectral shape (e.g., negative band ~225-230 nm)
NMR (NOESY) Strong NOE between NH(i+3) and Hα(i+2 position)
NMR (¹H Spectrum) Good chemical shift dispersion of amide protons
NMR (Temp. Coeff.) Small dδ/dT value for the NH(i+3) proton

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling of Mimic (Positive Kaiser Test)Steric hindrance of the mimic; Insufficient activation.Use a stronger coupling reagent (HATU > HBTU). Increase coupling time to 4 hours. Perform a double coupling.
Low Cleavage Yield Incomplete reaction; Peptide precipitation on resin.Extend cleavage time to 4 hours. Ensure sufficient volume of cleavage cocktail is used.
Multiple Peaks in HPLC Incomplete coupling (deletion sequences); Racemization; Side-chain protecting group issues.Optimize coupling protocol. Use DIEA sparingly during activation. Ensure appropriate scavengers are used in the cleavage cocktail.
No β-Turn Signature in CD/NMR The flanking sequence does not support the turn; incorrect mimic stereoisomer used.Re-evaluate the peptide design. Confirm the identity and purity of the starting mimic material.

Conclusion

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is a powerful tool for imposing conformational restraint on synthetic peptides. Its rigid scaffold effectively nucleates the formation of a β-turn, providing a direct route to creating peptidomimetics with enhanced structural stability and, potentially, improved biological activity. While its incorporation requires optimization compared to standard amino acids, the protocols outlined here provide a robust framework for its successful application. The subsequent biophysical validation is a critical step to confirm that the designed mimicry has been achieved, paving the way for the development of novel peptide-based therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209–1224. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Lombart, P., & Lubell, W. D. (1994). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 59(21), 6147–6149. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). β-Turn Mimics by Chemical Ligation. Organic Letters, 16(10), 2742–2745. [Link]

  • D'Andrea, L. D., & Isernia, C. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

  • Stotz, C. E., Guarracino, D. A., & Gellman, S. H. (2009). Evaluating β-turn mimics as β-sheet folding nucleators. Proceedings of the National Academy of Sciences, 106(27), 10989–10994. [Link]

  • Donkor, I. O., & Korukonda, R. (2008). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 18(17), 4806–4808. [Link]

  • Bach, A. C., et al. (1991). Synthesis and NMR Conformational Analysis of a Beta-Turn Mimic Incorporated Into Gramicidin S. A General Approach to Evaluate Beta-Turn Peptidomimetics. International Journal of Peptide and Protein Research, 38(4), 314-323. [Link]

  • Whitby, L. R., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 133(27), 10398–10401. [Link]

  • Donkor, I. O., & Korukonda, R. (2008). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 18(17), 4806–4808. [Link]

  • Lim, D., et al. (2016). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Chemical Science, 7(4), 2378–2385. [Link]

  • van der Veken, P. (2006). Synthesis of Conformationally Restricted [beta]-turn Mimics. Google Books.
  • North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301-313. [Link]

  • Aapptec. (n.d.). (-)-(1S,4R)-N-Fmoc-4-Aminocyclopent-2-enecarboxylic acid [220497-64-3].
  • Hanessian, S., et al. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(10), 1251–1262. [Link]

  • JPT Peptide Technologies. (n.d.). All About Amino Acids.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

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The Chemistry of Urgency: A Guide to Bioconjugation with Strained Cycloalkenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective chemical modification of biomolecules in their native environment is a paramount challenge. This guide provides an in-depth exploration of bioconjugation techniques centered on the unique reactivity of strained cycloalkenes. These methodologies, born from the principles of bioorthogonal chemistry, offer unparalleled precision and efficiency for labeling, tracking, and manipulating biological systems. We will delve into the foundational principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower you to harness the full potential of these powerful reactions.[1][2]

The Principle of Bioorthogonal Chemistry: Reactivity by Design

At its core, bioconjugation seeks to perform a chemical reaction with a specific biomolecule in a complex biological milieu without interfering with the native biochemical processes.[1][2] This concept of "bioorthogonality" is the cornerstone of modern chemical biology. Traditional bioconjugation methods often rely on the reactivity of naturally occurring functional groups on proteins, such as amines and thiols. However, the abundance of these groups can lead to a lack of specificity.

Bioorthogonal chemistry introduces pairs of mutually reactive functional groups that are abiotic and therefore do not cross-react with biological functionalities.[3] Strained cycloalkenes and their complementary reaction partners are prime examples of such bioorthogonal pairs. The high ring strain of these molecules provides a thermodynamic driving force for highly specific and rapid reactions under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[3][][5]

Key Players: A Tour of Strained Cycloalkenes and Their Partners

The utility of strained cycloalkenes in bioconjugation stems from their ability to undergo rapid cycloaddition reactions.[1][2] Two main classes of reactions dominate this field: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The IEDDA Powerhouse: Trans-Cyclooctenes and Tetrazines

The reaction between a trans-cyclooctene (TCO) and a tetrazine is one of the fastest bioorthogonal reactions known to date, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[6][7] This exceptional speed allows for efficient labeling at very low concentrations, minimizing potential off-target effects and reagent-associated toxicity.[5][6][8]

The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, where the electron-deficient tetrazine (diene) reacts with the electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, an irreversible step that drives the reaction to completion.[6][9]

Diagram: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

IEDDA_Reaction TCO Trans-Cyclooctene (TCO) (Strained Alkene) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState + Tetrazine Tetrazine (Tz) (Diene) Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Fast FinalProduct Stable Conjugate Dihydropyridazine->FinalProduct Irreversible -N₂ N2 N₂ Gas Dihydropyridazine->N2

Caption: The IEDDA reaction between TCO and tetrazine forms a stable conjugate.

A variety of TCO and tetrazine derivatives have been developed to fine-tune reactivity, stability, and solubility.[10][11][12] For instance, more strained TCOs, such as bicyclo[6.1.0]non-4-ene (sTCO), exhibit even faster reaction rates.[11][12]

The Copper-Free Click Champion: Strained Cycloalkynes and Azides (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The toxicity of copper catalysts limits the application of CuAAC in living systems.[3][13] SPAAC overcomes this limitation by utilizing a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[][14]

The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming a stable triazole ring.[][15] While generally slower than the TCO-tetrazine ligation, SPAAC offers excellent bioorthogonality and has been widely used for labeling biomolecules in live cells and whole organisms.[][14]

Diagram: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC_Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Triazole Stable Triazole Conjugate Cyclooctyne->Triazole + Azide Azide-modified Biomolecule Azide->Triazole

Caption: SPAAC enables the copper-free conjugation of biomolecules.

The Emerging Player: Cyclopropenes

Cyclopropenes are small, highly strained alkenes that have recently emerged as valuable tools for bioconjugation.[16][17] Their small size makes them excellent candidates for metabolic labeling, where they can be incorporated into biomolecules with minimal perturbation.[17][18] Cyclopropenes can react with tetrazines via an IEDDA reaction or participate in photoclick ligation reactions.[16]

Applications in Research and Drug Development

The versatility of strained cycloalkene-based bioconjugation has led to a wide range of applications:

  • Live Cell Imaging: Attaching fluorescent probes to specific proteins or cell-surface glycans allows for real-time visualization of biological processes.[8][19]

  • Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies targeting cancer cells is a powerful therapeutic strategy.[5][9]

  • PET Imaging: Radiolabeling biomolecules with positron-emitting isotopes enables non-invasive in vivo imaging.[20][21][22]

  • Proteomics and Activity-Based Protein Profiling: Identifying and characterizing protein function and activity in complex biological samples.

  • Targeted Drug Delivery: Guiding therapeutic agents to specific cells or tissues to enhance efficacy and reduce side effects.[][23]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for utilizing strained cycloalkene chemistry in your research. It is crucial to optimize these protocols for your specific application and biomolecule of interest.

Protocol 1: Labeling of a Protein with a TCO-NHS Ester

This protocol describes the labeling of a protein with a trans-cyclooctene moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester (or other TCO-NHS ester)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare a solution of your protein (1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.[24]

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and can hydrolyze.[24]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with your desired storage buffer.

Causality Behind the Choices:

  • Amine-free buffer: Prevents competition for the NHS ester, ensuring efficient labeling of the target protein.

  • Anhydrous DMSO: Minimizes hydrolysis of the moisture-sensitive NHS ester, preserving its reactivity.

  • Molar excess of TCO-NHS ester: Drives the reaction towards completion, but excessive amounts can lead to protein precipitation or modification of undesired sites.

  • Quenching: Deactivates any remaining reactive NHS esters to prevent further, non-specific reactions.

Protocol 2: Tetrazine Ligation with a TCO-labeled Protein

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • TCO-labeled protein (from Protocol 4.1)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule at a desired molar ratio (typically 1:1.5 to 1:5 protein:tetrazine). The reaction is often rapid and can be complete within minutes to an hour at room temperature.[6][25][26]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine at ~520 nm.[6]

  • Purification (Optional): If necessary, remove excess tetrazine-functionalized molecule using a desalting column or dialysis.

Causality Behind the Choices:

  • Molar ratio: A slight excess of the tetrazine-functionalized molecule can help ensure complete labeling of the TCO-modified protein.

  • Reaction time: The extremely fast kinetics of the TCO-tetrazine ligation often means that long incubation times are not necessary.[5][6]

Protocol 3: Cell Surface Labeling via Metabolic Glycoengineering and SPAAC

This protocol outlines a two-step process for labeling cell surface glycans. First, an azide-modified sugar is metabolically incorporated into the glycan structures. Then, a strained cyclooctyne-fluorophore conjugate is used for detection.

Materials:

  • Cells in culture

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

  • Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluorophore)

  • Cell culture medium

  • PBS

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows the cells' metabolic machinery to incorporate the azido sugar into cell surface glycans.

  • Cell Harvesting and Washing: Gently harvest the cells and wash them 2-3 times with PBS to remove any unincorporated azido sugar.

  • SPAAC Ligation: Resuspend the cells in a medium containing the strained cyclooctyne-fluorophore conjugate (e.g., 5-10 µM DBCO-Fluorophore).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing and Analysis: Wash the cells 2-3 times with PBS to remove the excess fluorescent probe. The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Causality Behind the Choices:

  • Metabolic incorporation: This step leverages the cell's own biosynthetic pathways to introduce the bioorthogonal handle (azide) onto the cell surface.

  • Washing steps: Crucial for removing background signal from unincorporated reagents.

  • Copper-free SPAAC: Essential for maintaining cell viability during the labeling process.[3]

Data Presentation: A Comparative Look at Reaction Kinetics

The choice of a specific strained cycloalkene and its reaction partner is often dictated by the required reaction speed for a given application. The following table summarizes representative second-order rate constants for common bioorthogonal reactions.

Strained Cycloalkene/AlkyneReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~800 - 2000Extremely fast, ideal for in vivo applications.[5][27]
sTCO (strained TCO)3,6-di-(2-pyridyl)-s-tetrazine> 20,000Even faster kinetics due to increased ring strain.[11]
Norbornene3,6-di-(2-pyridyl)-s-tetrazine~1Significantly slower than TCO.[27]
CyclopropeneTetrazineVaries, can be very fastSmall size is advantageous for metabolic labeling.[16]
Dibenzocyclooctyne (DBCO)Azide~0.1 - 1Common for SPAAC, copper-free.[14]
Bicyclo[6.1.0]nonyne (BCN)Azide~1Another popular cyclooctyne for SPAAC.[14]

Rate constants are approximate and can vary depending on the specific derivatives and reaction conditions.

Conclusion and Future Outlook

Bioconjugation techniques employing strained cycloalkenes have revolutionized our ability to study and manipulate biological systems. The exceptional speed, selectivity, and biocompatibility of these reactions have opened up new avenues in drug development, diagnostics, and fundamental biological research.[1][2] As the field continues to evolve, we can expect the development of new strained systems with even faster kinetics and improved stability, further expanding the toolkit of the chemical biologist and pushing the boundaries of what is possible in the intricate world of the cell.

References

  • van den Elzen, N., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 784-795. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Chemistry & Biology, 21(9), 1075-1101. Retrieved from [Link]

  • Patterson, D. M., et al. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Current Opinion in Chemical Biology, 21, 1-9. Retrieved from [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (2014). Bioconjugate Chemistry, 25(2), 351-361. Retrieved from [Link]

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. (2021). Bioconjugate Chemistry, 33(1), 126-136. Retrieved from [Link]

  • Cyclopropenes: A new tool for the study of biological systems. (2017). Organic & Biomolecular Chemistry, 15(32), 6665-6675. Retrieved from [Link]

  • Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (2024). Chemical Science, 15(6), 2186-2195. Retrieved from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. (2020). Chinese Journal of Organic Chemistry, 40(11), 3691-3705. Retrieved from [Link]

  • Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes. (2010). Angewandte Chemie International Edition, 49(18), 3255-3258. Retrieved from [Link]

  • Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. (2020). Current Protocols in Protein Science, 99(1), e102. Retrieved from [Link]

  • Cyclopropenes: a new tool for the study of biological systems. (2017). Organic Chemistry Frontiers, 4(9), 1835-1844. Retrieved from [Link]

  • Tetrazine-trans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide. (2011). Bioconjugate Chemistry, 22(9), 1789-1795. Retrieved from [Link]

  • Bioconjugation with strained alkenes and alkynes. (2011). Accounts of Chemical Research, 44(9), 784-795. Retrieved from [Link]

  • Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. (2011). Journal of the American Chemical Society, 133(44), 17560-17563. Retrieved from [Link]

  • Cyclopropanol as a bioorthogonal warhead for electrochemically controlled bioconjugation applications. (2024, June 12). University of South Carolina. Retrieved from [Link]

  • TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. (n.d.). Interchim. Retrieved from [Link]

  • Efficient 18F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation. (2012). Bioconjugate Chemistry, 23(5), 1000-1008. Retrieved from [Link]

  • Functionalized Cyclopropenes As Bioorthogonal Chemical Reporters. (2011). Journal of the American Chemical Society, 133(29), 11076-11079. Retrieved from [Link]

  • A) Examples of cyclopropenes used in bioorthogonal reactions.... (n.d.). ResearchGate. Retrieved from [Link]

  • Bioconjugation with Strained Alkenes and Alkynes. (2011). Accounts of Chemical Research, 44(9), 784-795. Retrieved from [Link]

  • and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. (2020). Polymer Chemistry, 11(26), 4258-4268. Retrieved from [Link]

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. (2024). Molecular and Cellular Probes, 75, 101968. Retrieved from [Link]

  • Strained Cyclooctyne as a Molecular Platform for Construction of Multimodal Imaging Probes. (2015). Angewandte Chemie International Edition, 54(20), 5957-5961. Retrieved from [Link]

  • Strained cyclooctyne as a molecular platform for construction of multimodal imaging probes. (2015). Angewandte Chemie (International ed. in English), 54(20), 5957-61. Retrieved from [Link]

  • trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. (2012). Current Opinion in Chemical Biology, 16(5-6), 535-541. Retrieved from [Link]

  • TPDYs: strained macrocyclic diynes for bioconjugation processes. (2018). Chemical Communications, 54(73), 10283-10286. Retrieved from [Link]

  • Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery. (2017). Theranostics, 7(17), 4267-4282. Retrieved from [Link]

  • Strained Cyclooctyne as a Molecular Platform for Construction of Multimodal Imaging Probes. (2015). Angewandte Chemie International Edition, 54(20), 5957-5961. Retrieved from [Link]

  • Bioconjugation with Strained Alkenes and Alkynes. (2011). Accounts of Chemical Research, 44(9), 784-795. Retrieved from [Link]

  • Ultra-Strained Non-aromatic Rings. (n.d.). AIR Unimi. Retrieved from [Link]

  • Examples of strained and unstrained dienophiles for IEDDA reactions and their corresponding reaction rates. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioorthogonal Click Chemistry-Based Synthetic Cell Glue. (2016). ACS Applied Materials & Interfaces, 8(1), 143-151. Retrieved from [Link]

  • Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine trans-Cyclooctene Ligation. (2011). Journal of the American Chemical Society, 133(44), 17560-17563. Retrieved from [Link]

  • Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? (2020, July 29). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Cleavage and Deprotection of Peptides Containing (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Structural Contribution of (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic Acid in Peptide Chemistry

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is a conformationally constrained, non-natural amino acid that serves as a versatile building block in contemporary peptide synthesis.[1][2][3] Its incorporation into peptide sequences imparts a unique structural rigidity due to the cyclopentene ring, influencing secondary structure and receptor binding affinity. This makes it a valuable component in the design of peptidomimetics, therapeutic peptides, and other bioactive molecules.[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.[1]

However, the presence of a double bond within the cyclopentene moiety introduces a potential vulnerability during the final cleavage and deprotection step, which is typically conducted under strong acidic conditions with trifluoroacetic acid (TFA). This application note provides a detailed guide to the cleavage and deprotection of peptides containing this specific amino acid, with a focus on mitigating potential side reactions and ensuring high yield and purity of the final product.

Core Principles of Cleavage and Deprotection in Fmoc-SPPS

The final step in Fmoc-based SPPS is the simultaneous cleavage of the peptide from the solid support and the removal of side-chain protecting groups. This is most commonly achieved with a high concentration of TFA.[][5] During this process, acid-labile protecting groups (e.g., Boc, tBu, Trt) and the resin linker are cleaved, generating highly reactive carbocations.[][5] These electrophilic species can irreversibly modify nucleophilic residues within the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired side products.[][5]

To prevent these side reactions, a "cleavage cocktail" containing TFA and a variety of nucleophilic "scavengers" is employed to trap the reactive carbocations.[][5] The choice and composition of the scavenger cocktail are critical and must be tailored to the specific amino acid sequence of the peptide.[6]

Potential Side Reactions Involving the Cyclopentene Moiety

The double bond in the cyclopentene ring of (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a site of potential side reactions under strong acidic conditions. The primary concerns are:

  • Protonation and Hydration: The double bond can be protonated by TFA, leading to the formation of a secondary carbocation on the cyclopentane ring. This carbocation can then be trapped by water present in the cleavage cocktail, resulting in the formation of a hydroxylated byproduct.

  • Alkylation: The carbocation generated on the cyclopentene ring, or carbocations generated from protecting groups, can potentially alkylate other nucleophilic residues in the peptide or even polymerize.

  • TFA Adduct Formation: The carbocation on the cyclopentane ring could also be trapped by the trifluoroacetate anion, leading to the formation of a stable TFA adduct.

To mitigate these risks, a carefully selected cleavage cocktail with appropriate scavengers is essential.

Recommended Cleavage and Deprotection Protocols

Based on the potential reactivity of the cyclopentene moiety, the following protocols are recommended. The choice between the protocols depends on the presence of other sensitive amino acids in the peptide sequence.

Protocol 1: Standard Cleavage for Peptides without other Sensitive Residues

This protocol is suitable for peptides containing (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid but lacking other highly sensitive residues like Cysteine, Methionine, or Tryptophan. The key scavenger here is triisopropylsilane (TIS), which acts as an efficient carbocation scavenger through hydride transfer.

Cleavage Cocktail (Reagent B-modified):

ComponentVolume/Weight PercentagePurpose
Trifluoroacetic Acid (TFA)88% (v/v)Cleavage and deprotection
Phenol5% (v/v)Scavenger, protects Tyr
Water5% (v/v)Scavenger, aids in Trp protection
Triisopropylsilane (TIS)2% (v/v)Carbocation scavenger

Step-by-Step Procedure:

  • Resin Preparation:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Wash the resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF) and to swell the resin.[7]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail or TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the peptide pellet under vacuum.

Protocol 2: Enhanced Scavenger Cocktail for Peptides with Sensitive Residues

For peptides that also contain sensitive amino acids such as Cysteine, Methionine, or Tryptophan, a more robust scavenger cocktail is required to prevent a wider range of side reactions.

Cleavage Cocktail (Reagent K):

ComponentVolume/Weight PercentagePurpose
Trifluoroacetic Acid (TFA)82.5% (v/v)Cleavage and deprotection
Phenol5% (v/v)Scavenger, protects Tyr
Water5% (v/v)Scavenger, aids in Trp protection
Thioanisole5% (v/v)Soft scavenger, protects Met and Trp
1,2-Ethanedithiol (EDT)2.5% (v/v)Strong scavenger, protects Cys and Trp

Step-by-Step Procedure:

The procedure is the same as Protocol 1, with the substitution of the cleavage cocktail.

Experimental Workflow and Data Visualization

Cleavage and Deprotection Workflow Diagram

Cleavage_Workflow Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Add_Cocktail Add Cleavage Cocktail Dry->Add_Cocktail Incubate Incubate 2-3h Add_Cocktail->Incubate Filter Filter Incubate->Filter Precipitate Precipitate with Ether Filter->Precipitate Wash_Ether Wash with Ether Precipitate->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Purify Purify (e.g., HPLC) Dry_Peptide->Purify

Caption: General workflow for peptide cleavage and deprotection.

Chemical Structures

Chemical_Structures cluster_AminoAcid (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid cluster_Scavengers Common Scavengers AA TIS Triisopropylsilane (TIS) EDT 1,2-Ethanedithiol (EDT) Phenol Phenol Thioanisole Thioanisole

Caption: Key chemical structures involved.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: If the peptide yield is low, consider extending the cleavage time to 4 hours. However, prolonged exposure to TFA can increase the risk of side reactions.[6]

  • Byproduct Formation: If analysis (e.g., by HPLC or Mass Spectrometry) indicates the presence of byproducts, consider using the more robust scavenger cocktail (Protocol 2) even if other sensitive residues are not present. The cyclopentene moiety itself may warrant the use of stronger scavengers.

  • Peptide Solubility: If the peptide does not precipitate well in diethyl ether, try using methyl-t-butyl ether (MTBE) or a mixture of ether and hexane.

  • Safety Precautions: Trifluoroacetic acid is highly corrosive and volatile. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

The successful cleavage and deprotection of peptides containing (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is readily achievable with careful consideration of the potential for side reactions involving the cyclopentene double bond. The use of a well-formulated cleavage cocktail containing effective carbocation scavengers such as triisopropylsilane is crucial. For peptides also containing other sensitive amino acids, a more comprehensive scavenger mixture like Reagent K is recommended. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can confidently obtain their target peptides in high yield and purity for downstream applications in drug discovery and development.

References

  • Aapptec Peptides. (-)-(1S,4R)-N-Fmoc-4-Aminocyclopent-2-enecarboxylic acid. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]

  • MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • PubMed. Orthogonal ligation strategies for peptide and protein. [Link]

  • PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

  • PMC. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]

  • MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

  • Chongqing Chemdad Co., Ltd. (-)-(1s,4r)-n-fmoc-4-aminocyclopent-2-enecarboxylic acid. [Link]

  • PubMed. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. [Link]

  • Semantic Scholar. Peptide Synthesis and Applications. [Link]

  • ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]

  • USA Chemical Suppliers. (1s,4r)-(- )-4-(fmoc-amino)-2-cyclopentene-1-carboxylic acid suppliers USA. [Link]

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Application Notes & Protocols: Development of Peptide-Based Therapeutics with Conformationally Restricted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigidity in Peptide Drug Design

The therapeutic potential of peptides is immense, offering high specificity and potency with lower toxicity compared to small molecules. However, native peptides often suffer from significant liabilities, including poor metabolic stability due to enzymatic degradation and low bioavailability, largely stemming from their inherent flexibility.[1][2][3] This conformational freedom can lead to a disorganized presentation of key pharmacophoric residues to their biological targets, resulting in reduced binding affinity. The strategic introduction of conformational constraints by incorporating non-natural, conformationally restricted amino acids is a powerful approach to address these limitations.[4][5] By pre-organizing the peptide into a bioactive conformation, we can significantly enhance its therapeutic properties, including receptor selectivity, enzymatic stability, and cell permeability.[1][6][7]

This guide provides a comprehensive overview of the principles and protocols for the design, synthesis, and characterization of peptide-based therapeutics incorporating conformationally restricted amino acids. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in this exciting area of drug discovery.

Part 1: Design Principles for Conformationally Restricted Peptides

The primary goal of incorporating conformational constraints is to lock the peptide into a three-dimensional structure that mimics its bound state with the target protein.[1] This reduces the entropic penalty upon binding, leading to higher affinity. The choice of constraining strategy is critical and depends on the desired secondary structure and the specific protein-protein interaction (PPI) being targeted.[1][8]

Strategies for Inducing Conformational Restriction

Several strategies have been developed to constrain peptides, each with its own advantages and applications:

  • Cyclization: This is a widely used technique that can involve head-to-tail, sidechain-to-sidechain, or backbone-to-sidechain linkages.[1][9] Cyclization can stabilize secondary structures like β-turns and α-helices, significantly improving metabolic stability.[9]

  • Peptide Stapling: This method involves introducing covalent cross-links between amino acid side chains to stabilize α-helical structures.[1][2] Hydrocarbon stapling is a common approach that enhances proteolytic resistance and cell permeability.[1]

  • Incorporation of Rigid Amino Acids: The focus of this guide, the incorporation of unnatural amino acids with restricted bond rotations, offers precise local control over the peptide backbone.[4][6] Examples include N-methylated amino acids, α,α-disubstituted amino acids (e.g., Aib), and cyclic amino acids like proline and its analogs.[4][6][10]

Workflow for Designing a Constrained Peptide Therapeutic

The design process is an iterative cycle of computational modeling, synthesis, and biological evaluation.

Design_Workflow Start Identify Target PPI and Bioactive Epitope Model Computational Modeling (Molecular Dynamics) Start->Model Select Select Constraining Strategy and Amino Acids Model->Select Synthesize Synthesize Constrained Peptide Analogs Select->Synthesize Characterize Structural & Biophysical Characterization Synthesize->Characterize Evaluate In Vitro & In Vivo Biological Evaluation Characterize->Evaluate Optimize Lead Optimization Evaluate->Optimize Iterative Refinement End Candidate Drug Evaluate->End Successful Candidate Optimize->Model

Caption: Iterative workflow for the design and development of constrained peptide therapeutics.

Part 2: Synthesis of Peptides with Conformationally Restricted Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptides containing non-natural amino acids due to its efficiency and ease of purification.[11][12] The Fmoc/tBu strategy is the most common approach.[13]

Core Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide on a rink amide resin. Automated synthesizers follow a similar principle.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the desired conformationally restricted amino acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Washing solvent: Diethyl ether

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide and purify using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Considerations for Incorporating Conformationally Restricted Amino Acids

The incorporation of sterically hindered or conformationally restricted amino acids may require modifications to the standard SPPS protocol.[14]

  • Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents like HATU or COMU may be necessary to achieve complete coupling.

  • Double Coupling: It may be necessary to perform the coupling step twice to ensure complete reaction.

  • Microwave-Assisted SPPS: Microwave energy can accelerate coupling and deprotection steps, which is particularly useful for difficult sequences.

Part 3: Characterization of Conformationally Restricted Peptides

Thorough characterization is essential to confirm the structure, purity, and conformational properties of the synthesized peptides.

Primary Structure and Purity Analysis
Analytical TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and purificationA single, sharp peak indicating high purity (>95%)
Mass Spectrometry (MALDI-TOF or ESI-MS) Molecular weight confirmationObserved mass matches the calculated mass of the peptide
Conformational Analysis: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[15][16][17]

Key NMR Experiments for Peptide Conformational Analysis:

  • 1D ¹H NMR: Provides initial information on the overall folding and potential aggregation of the peptide.[17]

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances, which are crucial for determining the 3D structure.[16]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides information on the backbone amide environment.

NMR_Workflow Sample Prepare Peptide Sample in Appropriate Solvent Acquire Acquire 1D and 2D NMR Data (TOCSY, NOESY) Sample->Acquire Assign Resonance Assignment Acquire->Assign Restraints Extract Structural Restraints (NOEs, J-couplings) Assign->Restraints Calculate Structure Calculation (e.g., using CYANA or XPLOR-NIH) Restraints->Calculate Validate Structure Validation and Analysis Calculate->Validate Structure Ensemble of 3D Structures Validate->Structure

Caption: General workflow for determining peptide structure using NMR spectroscopy.

Part 4: Evaluating the Therapeutic Potential

Once synthesized and characterized, the constrained peptides must be evaluated for their biological activity and pharmacokinetic properties.

In Vitro Assays
  • Binding Assays (e.g., SPR, ELISA): To determine the binding affinity (KD) of the peptide to its target.

  • Functional Assays: To assess the biological activity (e.g., inhibition of an enzyme, antagonism of a receptor).

  • Stability Assays: To evaluate the stability of the peptide in plasma or in the presence of specific proteases.

Pharmacokinetic Studies

The pharmacokinetic profile of a therapeutic peptide is a critical determinant of its clinical success.[18][19]

Key Pharmacokinetic Parameters:

ParameterDescriptionImpact of Conformational Restriction
Half-life (t½) The time it takes for the plasma concentration of the peptide to reduce by half.Generally increased due to enhanced proteolytic stability.[20]
Bioavailability The fraction of an administered dose that reaches systemic circulation.Can be improved by increasing stability and membrane permeability.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Influenced by binding to plasma proteins.[19]
Clearance (CL) The rate at which the peptide is removed from the body.Reduced clearance is a common goal of peptide modification.

Conclusion

The development of peptide-based therapeutics with conformationally restricted amino acids represents a paradigm shift in drug design, moving from flexible, labile molecules to pre-organized, stable drug candidates. By understanding the principles of conformational constraint and applying robust synthetic and analytical protocols, researchers can unlock the full therapeutic potential of peptides. The iterative process of design, synthesis, and evaluation is key to developing novel peptide drugs with improved efficacy and drug-like properties.

References

  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

  • Piaz, F. D., & Izzo, I. (2012). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. IntechOpen. [Link]

  • Vranken, D., & Hsu, J. L. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS Omega, 7(32), 27751–27760. [Link]

  • Pandey, M. K., et al. (2014). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Molecules, 19(7), 9557-9576. [Link]

  • Stalinski, K., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 20(22), 5737. [Link]

  • Hacker, D. E., & Miller, S. J. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5684–5687. [Link]

  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. [Link]

  • Ito, Y., & Suga, H. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1170-1178. [Link]

  • Davies, J. S., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1513–1542. [Link]

  • Hartman, M. C., et al. (2007). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & Medicinal Chemistry Letters, 17(10), 2843–2846. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]

  • Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences, 42(4), 304-323. [Link]

  • Hruby, V. J., et al. (2018). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Request PDF. [Link]

  • Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]

  • Lee, Y.-J., et al. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Molecules, 28(19), 6848. [Link]

  • Kumar, S., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 12(1), 1-13. [Link]

  • Banfi, L., et al. (2006). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Semantic Scholar. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(18), 10103–10124. [Link]

  • Trabocchi, A., et al. (2010). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. Request PDF. [Link]

  • Biotage. (2023). What is solid phase peptide synthesis?. Biotage. [Link]

  • Komarov, I. V., et al. (2006). Libraries of conformationally restricted and rigid amino acids. ResearchGate. [Link]

  • d'Atri, V., et al. (2022). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 27(13), 4038. [Link]

  • Stalinski, K., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707. [Link]

  • Lubell, W. D., et al. (2022). Peptide-Based Drug Development. MDPI. [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Creative Bioarray. [Link]

  • Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. Creative Bioarray. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peptide Aggregation with Cyclopentene Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when incorporating cyclopentene-containing amino acids into their synthetic sequences. This document provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers validated protocols to enhance your synthetic success.

Introduction: The Challenge of Cyclopentene Residues and Aggregation

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant hurdle that can lead to incomplete reactions, low yields, and difficult purifications[1][2]. This issue is primarily driven by the formation of intermolecular hydrogen bonds, which create stable secondary structures like β-sheets[2]. The problem is often exacerbated by sequences rich in hydrophobic amino acids, which tend to self-associate and drive the peptide chains closer together[2][3].

Cyclopentene-containing amino acids, while valuable for introducing conformational constraints and serving as proline bioisosteres, introduce a unique set of challenges[4]. Their rigid, hydrophobic nature can significantly increase the propensity for on-resin aggregation. Understanding and mitigating this phenomenon is crucial for the successful synthesis of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of peptide aggregation when cyclopentene residues are present?

A1: The aggregation is multifactorial, stemming from:

  • Increased Hydrophobicity: The cyclopentene ring is a nonpolar, hydrophobic moiety. Its presence increases the overall hydrophobicity of the peptide, promoting self-association to minimize contact with polar solvents, a phenomenon known as the hydrophobic effect[3][5].

  • Steric Hindrance and Conformational Rigidity: The rigid structure of the cyclopentene ring can restrict the conformational freedom of the peptide backbone. While this is often a desired feature for biological activity, during synthesis it can favor the adoption of aggregation-prone conformations.

  • Intermolecular Interactions: The flat surface of the cyclopentene ring can participate in van der Waals interactions and potentially π-stacking (if substituted), further stabilizing intermolecular associations.

Q2: How can I detect if my peptide is aggregating on-resin during synthesis?

A2: Several on-resin and post-synthesis indicators can signal an aggregation problem:

  • Visual Inspection: A key sign of aggregation is the shrinking or clumping of the resin beads. The peptide-resin complex will fail to swell properly in the synthesis solvents[1].

  • Incomplete Reactions: Both the Fmoc-deprotection and subsequent amino acid coupling steps may become slow or incomplete. This can be monitored by:

    • Kaiser Test: This test detects free primary amines. A negative or weak positive result after the coupling step is desired. However, in cases of severe aggregation, the N-terminus can become inaccessible, leading to a false-negative result[2].

    • UV Monitoring of Fmoc Cleavage: In automated syntheses with flow-based systems, aggregation is characterized by a broadening of the Fmoc-deprotection peak observed by the UV detector[6].

  • Poor Yield and Purity: After cleavage and purification, low yields of the target peptide and the presence of multiple deletion sequences in the crude product are strong indicators of synthesis difficulties.

Q3: What immediate steps can I take if I suspect on-resin aggregation?

A3: If you observe signs of aggregation, several immediate interventions can be attempted to disrupt the intermolecular hydrogen bonds causing the issue[1]:

  • Solvent Modification: Switch from standard DMF to more polar, "stronger" solvents like N-methylpyrrolidone (NMP) or add chaotropic agents. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective[7].

  • Increased Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can provide enough energy to disrupt the aggregates and improve reaction kinetics. Microwave-assisted synthesis is particularly effective for this purpose[1][8].

  • Mechanical Disruption: Sonication of the reaction vessel can physically break up resin clumps and improve solvent penetration[1].

In-Depth Troubleshooting Guides & Protocols

Guide 1: Strategic Sequence Design and Modifications

Proactively addressing potential aggregation during the design phase is often the most effective strategy.

Incorporating "Disrupting" Elements

The most robust method to combat aggregation is to introduce chemical modifications that disrupt the hydrogen bonding network of the peptide backbone.

  • Pseudoprolines (ΨPro): These are dipeptide derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, similar to proline. This structural disruption effectively breaks up the formation of β-sheets. It is recommended to insert a pseudoproline dipeptide every six to seven residues in aggregation-prone sequences[1][7].

  • Backbone Protection (Hmb/Dmb): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone amide nitrogen physically blocks hydrogen bond formation[1]. These groups are stable during Fmoc-SPPS and are removed during the final TFA cleavage.

Workflow for Incorporating Disrupting Elements

G cluster_0 Sequence Analysis cluster_1 Modification Strategy cluster_2 Synthesis cluster_3 Cleavage & Purification Identify Hydrophobic Clusters Identify Hydrophobic Clusters Locate Potential Aggregation Sites Locate Potential Aggregation Sites Identify Hydrophobic Clusters->Locate Potential Aggregation Sites Select Disrupting Element Select Disrupting Element Locate Potential Aggregation Sites->Select Disrupting Element Determine Optimal Position Determine Optimal Position Select Disrupting Element->Determine Optimal Position Incorporate Modified Residue Incorporate Modified Residue Determine Optimal Position->Incorporate Modified Residue Continue SPPS Continue SPPS Incorporate Modified Residue->Continue SPPS TFA Cleavage TFA Cleavage Continue SPPS->TFA Cleavage RP-HPLC Purification RP-HPLC Purification TFA Cleavage->RP-HPLC Purification

Caption: Workflow for strategic incorporation of aggregation-disrupting elements.

Guide 2: Optimizing Synthesis Conditions

If sequence modification is not an option, optimizing the chemical environment of the synthesis is the next line of defense.

Protocol: High-Temperature, Chaotropic Salt Coupling

This protocol is designed for a particularly difficult coupling step where aggregation is suspected.

  • Fmoc-Deprotection: Perform the standard Fmoc deprotection with 20% piperidine in DMF.

  • Resin Wash: Wash the resin thoroughly with DMF.

  • Chaotropic Wash (Optional): Wash the resin with a solution of 0.8 M LiCl in DMF for 5-10 minutes. This helps to break up existing aggregates. Then, wash again with DMF to remove the salt.

  • Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP. Add DIPEA (8 eq.).

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Heat the reaction vessel to 55°C and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is still positive, a second coupling may be necessary.

Data Summary: Effectiveness of Different Solvents
Solvent SystemRelative Solvating PowerImpact on AggregationReference
Dichloromethane (DCM)LowCan promote aggregation
Dimethylformamide (DMF)ModerateStandard, but can be insufficient[7]
N-Methylpyrrolidone (NMP)HighBetter at solvating peptide chains[1][9]
DMF with 25% DMSOHighDisrupts H-bonds[1]
"Magic Mixture" (DCM/DMF/NMP)Very HighEffective for "difficult sequences"[7]

Advanced Analytical Techniques for Aggregation

On-Resin Swelling Test

A simple, quantitative method to assess the extent of resin aggregation is to measure its swollen volume. A significant decrease in volume after a coupling step indicates aggregation[10].

Protocol: Resin Swelling Measurement
  • After a coupling step and DMF wash, transfer the peptide-resin to a graduated syringe or measuring cylinder.

  • Allow the resin to settle for 10 minutes.

  • Record the volume of the swollen resin bed.

  • Compare this volume to the volume measured at the beginning of the synthesis. A decrease of >15% suggests significant aggregation.

Post-Cleavage Analysis

After cleaving the peptide from the resin, aggregation can persist in solution.

  • UV-Vis Spectroscopy: Aggregation can cause light scattering, leading to an apparent increase in absorbance across the UV-Vis spectrum. Second-derivative spectra can help distinguish true absorbance from scattering effects[11].

  • RP-HPLC: Aggregated peptides often appear as broad, tailing peaks, or may elute earlier than the monomeric form on a reverse-phase column[12].

Conclusion

Successfully synthesizing peptides containing cyclopentene residues requires a proactive and multifaceted approach to combat aggregation. By understanding the hydrophobic and structural contributions of these residues, researchers can strategically design sequences, optimize synthesis conditions, and employ robust analytical methods to monitor and troubleshoot effectively. The combination of chemical strategies, such as the use of pseudoprolines and backbone-protecting groups, with optimized solvent and temperature conditions, provides a powerful toolkit for overcoming even the most "difficult" sequences.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available at: [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences. Available at: [Link]

  • National Institutes of Health. (n.d.). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Available at: [Link]

  • National Institutes of Health. (n.d.). Protein Unfolding and Aggregation near a Hydrophobic Interface. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Retrieved from [Link]

  • ACS Publications. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. Journal of Chemical Theory and Computation. Available at: [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. CrystEngComm. Available at: [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Retrieved from [Link]

  • University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Cyclopentene-1-glycine, an Inhibitory Amino Acid Analog. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for a uniquely challenging building block in peptide synthesis: (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid . This guide is designed for researchers, scientists, and drug development professionals who are incorporating this conformationally constrained amino acid into their synthetic workflows. Due to its rigid cyclopentene backbone and the bulky N-Fmoc protecting group, this molecule presents significant steric challenges that can lead to low coupling yields and incomplete reactions if standard protocols are applied.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve optimal coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid particularly difficult?

The primary challenge is severe steric hindrance. This arises from two main factors:

  • Conformational Rigidity: The cyclopentene ring locks the molecule into a fixed conformation, which can restrict the ideal trajectory for the incoming nucleophilic amine to attack the activated carboxyl group.

  • Bulky Protecting Group: The N-terminal Fmoc group is large and contributes significantly to steric crowding around the carboxylic acid, further impeding access for the coupling reaction.

Conventional coupling reagents, such as standard carbodiimides like DCC or DIC with HOBt, are often too slow or inefficient to overcome this high activation energy barrier, resulting in poor yields.[1]

Q2: What are the most effective classes of coupling reagents for this sterically hindered amino acid?

For difficult couplings involving sterically hindered residues, high-potency onium salt-based reagents are strongly recommended.[2][3] These are broadly categorized into:

  • Uronium/Aminium Salts: Reagents like HATU , HCTU, and COMU are among the most powerful activators available.[2] HATU, in particular, is frequently cited for its exceptional performance in hindered couplings due to the formation of a highly reactive OAt-ester intermediate.[4][5][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[2][5] They are known for high reactivity and have the advantage of not causing guanidinylation of the N-terminus, a potential side reaction with uronium salts when used in excess.[5]

Q3: Can I improve coupling efficiency simply by modifying reaction conditions?

Yes, optimizing reaction conditions is a critical strategy that works in synergy with the choice of a potent coupling reagent. Key parameters to adjust include:

  • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[2] Microwave-assisted synthesis is particularly effective for accelerating difficult couplings.[2]

  • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[2]

  • Solvent Choice: While DMF and NMP are standard, NMP is often superior for solvating the growing peptide chain and can improve coupling yields.[7] For sequences prone to aggregation, solvent mixtures containing DMSO may be beneficial.[7] It is crucial to use anhydrous solvents, as water can hydrolyze the activated ester intermediate.[8][9]

Q4: How can I monitor the reaction to confirm the coupling is complete?

Since this is a secondary amine after the initial coupling, the standard Kaiser test (for primary amines) will not be effective. You should use a colorimetric test specific for secondary amines on a small sample of resin beads.

  • Isatin Test or Chloranil Test: A negative result (e.g., beads remain colorless) indicates that no free secondary amine is present, suggesting the coupling reaction is complete.[2]

  • LC-MS Analysis: The most definitive method is to cleave a small amount of peptide from the resin and analyze it by LC-MS. The absence of a "deletion sequence" (the target peptide missing the hindered residue) confirms successful coupling.[2]

Troubleshooting Guide for Low Coupling Efficiency

Encountering a low or incomplete coupling reaction is the most common issue with this amino acid. The following workflow provides a systematic approach to diagnosing and resolving the problem.

TroubleshootingWorkflow start Start: Positive Isatin/Chloranil Test (Incomplete Coupling) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Using potent reagent (HATU, COMU, PyBOP)? upgrade_reagent Action: Switch to HATU, COMU, or PyBOP. Re-run coupling. reagent_check->upgrade_reagent No (e.g., using DIC/HOBt) double_couple Step 3: Perform a Second Coupling (Double Coupling) conditions_check->double_couple Yes optimize_conditions Action: Increase Temp (40-60°C) & Extend Time (4h+). Re-run coupling. conditions_check->optimize_conditions No recapping Step 4: Cap Unreacted Sites double_couple->recapping Test still positive proceed Proceed with Synthesis double_couple->proceed Test is now negative recapping->proceed upgrade_reagent->reagent_check optimize_conditions->conditions_check

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Troubleshooting Steps
ProblemPotential CauseRecommended Solution
1. Incomplete Coupling Ineffective Activation: The coupling reagent is not potent enough to overcome the steric barrier.[9]Switch to a high-potency onium salt. If you are using a carbodiimide like DIC/Oxyma, upgrade to HATU, COMU, or PyBOP, which are proven to be more effective for hindered couplings.[2]
(Positive Isatin/Chloranil test)Suboptimal Conditions: The reaction lacks sufficient energy or time to proceed to completion.Increase temperature and extend reaction time. Perform the coupling at 40-60°C for at least 4 hours. Microwave-assisted synthesis can be highly effective.[2]
Reagent Degradation: Coupling reagents, especially onium salts, are moisture-sensitive and can lose activity if not stored properly.[9]Use fresh, high-quality reagents. Ensure reagents are stored in a desiccator at -20°C and are warmed to room temperature before opening to prevent condensation.[9] Use anhydrous grade solvents.
2. Side Product Formation Racemization: The chiral center (α-carbon) of the amino acid inverts during activation.Use a racemization-suppressing reagent and appropriate base. HATU and COMU are excellent at minimizing racemization.[4][10] Always use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine (TEA).[9][10]
(Observed in LC-MS)N-Acylurea Formation: This is a specific side reaction of carbodiimide reagents where the activated intermediate rearranges into an unreactive byproduct.[10][11]Add an auxiliary nucleophile or switch reagent class. If using DIC, always include an additive like OxymaPure or HOBt.[10][12] The best solution is to switch to an onium salt (HATU, PyBOP) which does not undergo this rearrangement.
Guanidinylation: The free N-terminus of the peptide reacts with an excess of a uronium/aminium reagent (like HATU or HBTU) to form a capped, unreactive guanidinium group.Use stoichiometric amounts or switch to a phosphonium salt. Avoid using a large excess of the uronium reagent. Alternatively, use a phosphonium reagent like PyBOP, which does not cause this side reaction.[5]

Comparison of Recommended Coupling Reagents

ReagentClass (Type)Activating GroupKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltOAtExtremely high reactivity, ideal for sterically hindered couplings.[4][5] Low racemization due to HOAt moiety.[4][6]Can cause guanidinylation if used in large excess. Based on potentially explosive HOAt.[10]
COMU Uronium/Aminium SaltOxymaReactivity comparable to HATU.[10] Safer, as it is not based on explosive azabenzotriazole derivatives.[2][10]Can also cause guanidinylation if used in excess. Limited solution stability reported.
PyBOP Phosphonium SaltOBtHigh reactivity, excellent for hindered couplings.[2][5] Does not cause guanidinylation.Byproduct (HMPA from original BOP reagent) concern is eliminated, but still more expensive than carbodiimides.[5]
DIC/Oxyma Carbodiimide + AdditiveOxyma EsterCost-effective. Byproduct (DIU) is soluble in common solvents.[10][12] Oxyma is a safe and effective additive.Lower potency than onium salts. May still be insufficient for the most difficult couplings.[1] Risk of N-acylurea formation.[10]

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU on Solid Support

This protocol describes the coupling of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid to a deprotected N-terminal amine on a solid-phase resin (e.g., Rink Amide resin, 0.1 mmol scale).

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)[7]

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling & Deprotection:

    • Swell the peptide-resin in DMF or NMP for 30 minutes.

    • Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min) to expose the N-terminal amine.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Pre-activation:

    • In a separate vial, dissolve (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid (4 eq.) and HATU (3.8 eq.) in 2 mL of anhydrous NMP/DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Vortex the solution for 1-5 minutes. The solution may change color, indicating the formation of the active ester.[2]

  • Coupling Reaction:

    • Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For maximum efficiency, consider performing the reaction at 40°C.[2]

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with NMP/DMF (5x) to remove excess reagents and byproducts.[2]

  • Monitoring & Completion:

    • Take a small sample of resin beads and perform an isatin test.[2]

    • If the test is negative (beads remain colorless): The coupling is complete. Proceed to the next step in your synthesis.

    • If the test is positive (beads turn blue): The coupling is incomplete. Perform a second coupling (double coupling) by repeating steps 2-4. If the reaction remains incomplete, consider capping unreacted amines with acetic anhydride before proceeding.

Protocol 2: Alternative High-Efficiency Coupling using COMU

This protocol is an excellent alternative to HATU, offering similar efficiency with an improved safety profile.

Materials:

  • Same as Protocol 1, but replace HATU with COMU.

Procedure:

  • Resin Swelling & Deprotection: Follow Step 1 from Protocol 1.

  • Amino Acid Pre-activation:

    • In a separate vial, dissolve (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid (4 eq.) and COMU (3.8 eq.) in 2 mL of anhydrous NMP/DMF.[10]

    • Add DIPEA (8 eq.) to the solution and vortex for 1-5 minutes.

  • Coupling, Washing, and Monitoring: Follow Steps 3, 4, and 5 from Protocol 1.

References

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. Retrieved from [Link]

  • Fridkin, M., & Gilon, C. (1976). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [Link]

  • Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. Retrieved from [Link]

  • Chem Reactor. (2024). HATU Coupling in Water Feasible?. YouTube. Retrieved from [Link]

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preventing side reactions during incorporation of unsaturated amino acids in peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides containing unsaturated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of working with these unique building blocks. As Senior Application Scientists, we have compiled this resource to provide not only solutions to common problems but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with unsaturated amino acids.

Q1: What are the primary challenges I should anticipate when incorporating unsaturated amino acids into my peptide sequence?

When incorporating unsaturated amino acids, you should be prepared for a higher risk of side reactions compared to standard amino acid synthesis. The primary challenges stem from the reactivity of the carbon-carbon double or triple bonds. The main issues you will likely encounter are:

  • Oxidation: The unsaturated moiety can be susceptible to oxidation, especially during prolonged synthesis and cleavage steps. This can lead to undesired byproducts and a decrease in final peptide purity.

  • Polymerization: Under certain conditions, particularly with prolonged exposure to activating agents, the unsaturated groups can polymerize, leading to complex mixtures and low yields of the target peptide.

  • Electrophilic Addition: The double or triple bond can react with electrophiles present in the synthesis environment, such as carbocations generated during deprotection steps. This can result in the addition of unintended functional groups to your peptide.

  • Isomerization: Depending on the specific amino acid and the reaction conditions, the double bond can potentially isomerize, leading to a mixture of geometric isomers (E/Z) in the final product.

Q2: How do I choose the right protecting group strategy for my unsaturated amino acid?

The choice of protecting group is critical for minimizing side reactions. A well-chosen protecting group will shield the unsaturated bond during synthesis while being readily removable under conditions that do not harm the final peptide. Here are some key considerations:

  • Orthogonality: The protecting group for the unsaturated moiety must be orthogonal to the N-terminal (e.g., Fmoc or Boc) and side-chain protecting groups of other amino acids in your sequence. This means you can selectively remove one type of protecting group without affecting the others.

  • Stability: The protecting group must be stable to the conditions of peptide coupling and N-terminal deprotection (e.g., piperidine for Fmoc-SPPS).

  • Cleavage Conditions: The conditions for removing the protecting group from the unsaturated amino acid should be mild enough to avoid degradation of the peptide.

Here is a table summarizing some common protecting groups for specific unsaturated amino acids:

Unsaturated Amino AcidProtecting GroupCleavage ConditionsKey Considerations
Allylglycine (Ag) None (often used unprotected)N/ACan be susceptible to oxidation; consider using radical scavengers.
Propargylglycine (Pra) None (often used unprotected)N/AThe terminal alkyne can undergo copper-catalyzed reactions (Click chemistry).
Vinylglycine (Vg) Often requires careful handlingN/AProne to isomerization and Michael addition.
Dehydroalanine (Dha) Generated in situ from Ser/CysN/AHighly reactive and prone to addition reactions.
Q3: What are the best analytical techniques to detect side reactions involving unsaturated amino acids?

A robust analytical strategy is essential to identify and quantify any side reactions. A combination of techniques is often necessary for a complete picture:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for analyzing peptide purity. A well-developed HPLC method can separate the target peptide from byproducts. Comparing the chromatograms of your crude product with a standard can reveal the presence of side reactions.

  • Mass Spectrometry (MS): Mass spectrometry is indispensable for identifying the nature of the byproducts. By analyzing the mass-to-charge ratio of the impurities, you can often deduce the chemical modification that has occurred (e.g., oxidation will add 16 Da).

  • Tandem Mass Spectrometry (MS/MS): For more complex byproducts, MS/MS can provide fragmentation data that helps to pinpoint the exact location of the modification on the peptide sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural elucidation of both the desired peptide and any major byproducts, 1D and 2D NMR spectroscopy can be employed.

Section 2: Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.

Problem 1: My final peptide has a +16 Da mass addition, and the HPLC profile shows a significant pre-peak.

This is a classic sign of oxidation . The unsaturated bond is a likely site for this modification.

Causality:

Oxidation can be initiated by atmospheric oxygen, especially in the presence of trace metals or during prolonged exposure to the acidic conditions of cleavage. The unsaturated side chain is particularly susceptible.

Solution Workflow:

Here is a systematic approach to mitigate oxidation:

Step 1: Degas all solvents.

  • Protocol: Before use, sparge all solvents (DMF, DCM, TFA) with an inert gas like argon or nitrogen for at least 15-20 minutes. This will remove dissolved oxygen.

Step 2: Incorporate scavengers during cleavage.

  • Protocol: During the final cleavage from the resin, include a cocktail of scavengers in your TFA solution. A common and effective cocktail is "Reagent K".

    • Reagent K Composition:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • Rationale: These scavengers, particularly thioanisole and EDT, are excellent reducing agents and carbocation scavengers that can suppress oxidation.

Step 3: Optimize your synthesis and handling times.

  • Protocol: Minimize the time the peptide is on the resin and exposed to air. After cleavage, work up the peptide promptly. If storage is necessary, store the lyophilized peptide under an inert atmosphere at -20°C or below.

Workflow Diagram:

Oxidation_Mitigation Start Oxidation Detected (+16 Da) Degas Degas Solvents (Ar or N2) Start->Degas Scavengers Add Scavengers to Cleavage Cocktail (e.g., Reagent K) Degas->Scavengers Time Minimize Exposure Time (Synthesis & Handling) Scavengers->Time Analysis Re-analyze Peptide (HPLC & MS) Time->Analysis

Caption: Workflow for mitigating oxidation of peptides containing unsaturated amino acids.

Problem 2: I am observing significant peak broadening in my HPLC and a complex mass spectrum, suggesting polymerization.

Polymerization is a serious side reaction that can be difficult to resolve once it has occurred. Prevention is key.

Causality:

The unsaturated side chains can undergo radical-initiated or, in some cases, acid-catalyzed polymerization. This is often exacerbated by prolonged coupling times or the use of highly activating coupling reagents.

Solution Workflow:

Step 1: Re-evaluate your coupling strategy.

  • Protocol:

    • Switch to a coupling reagent with a lower activation energy, such as HATU or HCTU, which can lead to faster and more efficient coupling with less risk of side reactions.

    • Reduce the coupling time to the minimum required for complete reaction. You can monitor the reaction using a qualitative test like the Kaiser test.

Step 2: Consider the use of radical scavengers during synthesis.

  • Protocol: In some cases, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the DMF can help to suppress polymerization. However, this should be done with caution and optimized for your specific synthesis.

Step 3: Optimize the concentration of your reagents.

  • Protocol: Avoid excessively high concentrations of the amino acid and coupling reagents, as this can favor intermolecular reactions leading to polymerization.

Workflow Diagram:

Polymerization_Prevention Start Polymerization Suspected Coupling Optimize Coupling (Reagent & Time) Start->Coupling Scavengers Consider Radical Scavengers (e.g., BHT) Coupling->Scavengers Concentration Adjust Reagent Concentrations Scavengers->Concentration Analysis Analyze for Purity & Yield Concentration->Analysis

Caption: A preventative workflow to address polymerization during peptide synthesis.

Problem 3: My mass spec shows an unexpected addition to the unsaturated side chain, corresponding to a common cleavage scavenger.

This indicates that the unsaturated bond is reacting with electrophiles generated during cleavage.

Causality:

During TFA-mediated cleavage, protecting groups on other amino acids (e.g., Trt on Cys, Boc on Lys) are removed, generating stable carbocations. These carbocations can act as electrophiles and add across the double or triple bond of your unsaturated amino acid.

Solution Workflow:

This is a challenging problem that requires careful selection of scavengers.

Step 1: Use a "softer" cleavage cocktail.

  • Protocol: Instead of relying solely on carbocation scavengers that can also be nucleophilic (like EDT), consider a cocktail with a higher concentration of "soft" scavengers.

    • Alternative Cocktail:

      • TFA: 95%

      • Triisopropylsilane (TIS): 2.5%

      • Water: 2.5%

    • Rationale: TIS is a bulky hydride donor that is very effective at reducing carbocations without being nucleophilic enough to add to the unsaturated bond.

Step 2: Protect the unsaturated bond if possible.

  • Protocol: If the problem persists and your synthesis allows for it, consider using a derivative of the unsaturated amino acid that has a protecting group on the unsaturated moiety. This is the most robust solution but requires sourcing the appropriate protected amino acid.

Logical Relationship Diagram:

Cleavage_Side_Reactions cluster_cleavage TFA Cleavage Environment cluster_peptide Peptide on Resin cluster_solution Solution TFA TFA Carbocations Generated Carbocations (e.g., Trt+, tBu+) TFA->Carbocations removes Protecting_Groups Side-Chain Protecting Groups (e.g., Trt, Boc) Protecting_Groups->Carbocations source of Unsaturated_AA Unsaturated Amino Acid Carbocations->Unsaturated_AA Electrophilic Attack Scavengers Scavengers (e.g., TIS) Carbocations->Scavengers Quenched by Addition_Product Undesired Addition Product Unsaturated_AA->Addition_Product forms

Caption: The mechanism of scavenger addition and its prevention.

Section 3: Self-Validating Experimental Protocol

This section provides a detailed, self-validating protocol for the incorporation of an unprotected unsaturated amino acid, using Allylglycine (Ag) as an example.

Protocol: Incorporation of Fmoc-Allylglycine-OH in SPPS

Objective: To incorporate Allylglycine into a peptide sequence with minimal side reactions.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • HATU

  • DIPEA

  • DMF (peptide synthesis grade, degassed)

  • 20% Piperidine in DMF (v/v, degassed)

  • DCM (degassed)

  • Kaiser test kit

  • Cleavage Cocktail (TFA/TIS/Water 95:2.5:2.5)

  • Cold diethyl ether

Workflow:

  • Resin Swelling:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Wash with DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat with 20% piperidine in DMF for 10 minutes.

    • Wash with DMF (5x) and DCM (3x).

    • Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free amine.

  • Coupling of Fmoc-Allylglycine-OH:

    • In a separate vessel, pre-activate Fmoc-Allylglycine-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Couple for 1 hour.

    • Wash with DMF (3x) and DCM (3x).

    • Validation: Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.

  • Capping (Optional but Recommended):

    • If the Kaiser test is still positive after recoupling, cap any unreacted amines with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes. This prevents the formation of deletion sequences.

  • Repeat for Subsequent Amino Acids:

    • Repeat steps 2-4 for the remaining amino acids in your sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the resin thoroughly with DMF (5x) and DCM (5x), and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

    • Validation: A small aliquot of the cleavage mixture can be analyzed by HPLC/MS to monitor the progress of the cleavage.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by preparative HPLC.

    • Validation: Analyze the purified peptide by analytical HPLC and MS to confirm purity and identity.

References

  • Fields, C. G., & Fields, G. B. (1991). Solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in Enzymology, 289, 104-123. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The HCTU, HBTU, and HATU coupling reagents: A re-evaluation of their properties and applications. The Journal of Organic Chemistry, 64(12), 4368-4370. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]

  • Pearson, D. A., Blanchette, M., McKee, M. L., & Green, J. (1989). Cleavage of t-butyl-based protecting groups with triethylsilane-trifluoroacetic acid. The Journal of Organic Chemistry, 54(3), 681-684. [Link]

Technical Support Center: Solvent Selection for Constrained Amino Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide coupling reactions involving constrained and sterically hindered amino acids. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complex syntheses.

Introduction: The Critical Role of the Solvent

In solid-phase peptide synthesis (SPPS), the solvent is not merely a medium but an active participant influencing every stage of the reaction.[1][2][3] Its role is multifaceted, governing the swelling of the solid support resin, the solvation of the growing peptide chain, and the solubility of reagents.[2][3] When dealing with constrained amino acids (e.g., α,α-disubstituted, N-methylated, or β-branched residues), these solvent effects are magnified and become critical determinants of success or failure. Inadequate solvation can lead to peptide aggregation and the formation of secondary structures, physically blocking reactive sites and causing low coupling yields.[4][5][6] This guide will explore the causality behind solvent choices and provide actionable solutions to common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My coupling reaction with a sterically hindered amino acid (e.g., Aib, N-methyl-Val) has a very low yield. What are the most likely causes related to the solvent?

Answer:

Low coupling yields with sterically hindered amino acids are frequently traced back to poor solvation and steric hindrance, both of which are heavily influenced by your choice of solvent.[4] Here’s a breakdown of the primary solvent-related causes:

  • Inadequate Resin Swelling: The peptide synthesis occurs within the polymer matrix of the resin beads.[7] If the solvent does not sufficiently swell the resin, the reactive sites become less accessible, dramatically reducing coupling efficiency. Polystyrene-based resins, for example, swell well in solvents like Dichloromethane (DCM), but this may not be the optimal choice for the coupling step itself in Fmoc chemistry.[2]

  • Poor Solvation of the Growing Peptide Chain: As the peptide chain elongates, its physicochemical properties change.[2] Hydrophobic sequences, especially those containing hindered residues, are prone to aggregation and the formation of intra- and intermolecular hydrogen bonds, leading to collapsed structures on the resin.[4][6] A good solvent will disrupt these secondary structures and keep the peptide chain extended and accessible.

  • Low Reagent Solubility: The activated amino acid and coupling reagents must be fully dissolved to participate in the reaction. If the solvent cannot maintain a sufficient concentration of these reagents, the reaction kinetics will be unfavorably slow.

Troubleshooting Flowchart for Low Coupling Yields

A Low Coupling Yield Detected B Initial Check: Is the coupling reagent potent enough? (e.g., HATU, HCTU) A->B Start Here C Primary Solvent Issue: Inadequate Solvation B->C Yes D Switch to a Superior Solvating Solvent (e.g., NMP over DMF) C->D Address Solvation E Secondary Solvent Issue: On-Resin Aggregation C->E If problem persists I Re-evaluate Coupling & Monitor D->I F Employ a Disrupting Solvent System E->F G Option 1: Use a 'Magic Mixture' (DCM/DMF/NMP) F->G H Option 2: Add chaotropic agents (e.g., DMSO, TFE, HFIP) F->H G->I H->I

Caption: Troubleshooting workflow for low coupling yields.

Q2: I'm observing significant racemization in my peptide. How does the solvent contribute to this, and what can I do to minimize it?

Answer:

Racemization is a critical side reaction that compromises the stereochemical integrity of the final peptide. The solvent plays a significant role in the mechanism of racemization, particularly through the formation of an oxazolone intermediate.[8]

Mechanism of Racemization: The activation of the C-terminal carboxyl group of the N-protected amino acid can lead to the formation of a 5(4H)-oxazolone. This intermediate can then tautomerize to an oxazole, which is achiral. Subsequent protonation during the coupling reaction can occur from either face, leading to a racemic mixture.

Solvent Influence: More polar solvents are known to favor the formation of the oxazolone intermediate and facilitate the proton transfer steps involved in racemization.[8][9] While N,N-Dimethylformamide (DMF) is a workhorse solvent in SPPS, it is more polar than alternatives like Tetrahydrofuran (THF) or Acetonitrile (ACN), which have been shown to be preferable in specific cases to minimize this side reaction.[8][9]

Mitigation Strategies:

  • Solvent Choice: If racemization is a persistent issue, consider switching from DMF to a less polar solvent like THF or a mixture containing THF for the coupling step.[2][8]

  • Coupling Reagent Additives: The most common and effective strategy is the use of additives that suppress racemization. Reagents like 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) react with the activated amino acid to form an active ester.[7] This intermediate is less prone to oxazolone formation and thus reduces the risk of racemization.[7] OxymaPure is a non-explosive alternative to HOBt and HOAt that is highly effective.[10]

  • Temperature Control: Perform couplings at a controlled temperature (e.g., 0-25°C).[11] While heating can help overcome steric hindrance, it also increases the rate of racemization.[5]

Q3: Which solvent system is best for my specific type of constrained amino acid?

Answer:

The optimal solvent depends on the nature of the constrained residue and the overall peptide sequence. Here is a table summarizing recommended starting points for different scenarios.

Constrained Amino Acid TypePrimary ChallengeRecommended Solvent SystemRationale & Key Considerations
α,α-disubstituted (e.g., Aib) Extreme Steric HindranceNMP or DMA N-methylpyrrolidone (NMP) and N,N-dimethylacetamide (DMA) offer superior solvating properties compared to DMF, which is crucial for exposing the N-terminus for coupling.[1][2][5]
N-methylated Amino Acids Reduced Nucleophilicity & Steric BulkDMF or NMP . For difficult cases, consider THF/ACN .The tertiary amide bond formed is sterically demanding. While DMF and NMP are standard, THF and ACN have been reported as excellent for coupling hindered amino acids, especially with PEG-based resins.[2]
β-branched Amino Acids (Val, Ile) Prone to AggregationNMP or a mixture of DCM/DMF/NMP (1:1:1) These residues promote β-sheet formation and aggregation. NMP's excellent solvating power helps disrupt these structures. The "magic mixture" is known to be effective for such "difficult sequences".[5][12]
Highly Hydrophobic Sequences Severe Aggregation & Poor SolubilityNMP/DMSO (8:2) or mixtures with TFE/HFIP Dimethyl sulfoxide (DMSO) is a strong chaotropic agent that disrupts hydrogen bonding.[2] For extremely insoluble peptides, mixtures of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) with DCM can dissolve otherwise intractable sequences.[13]

Experimental Protocols

Protocol 1: Standard Coupling for a Hindered Amino Acid (e.g., Fmoc-Aib-OH)

This protocol outlines a robust method for coupling a sterically hindered amino acid using a high-potency uronium salt activator in NMP.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aib-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N-methylpyrrolidone (NMP)

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-Aib-OH and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 5-15 minutes at room temperature.[11]

  • Resin Preparation: Swell the deprotected peptide-resin in NMP for at least 30 minutes. Drain the solvent.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.[5]

  • Washing: Drain the reaction mixture and wash the resin extensively with NMP (3x), followed by DCM (3x), and finally NMP again (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

Workflow for Standard Hindered Coupling

cluster_0 Pre-activation Vessel cluster_1 Reaction Vessel A Dissolve Fmoc-Aib-OH & HATU in NMP Add DIPEA Stir 5-15 min C Add Activated Solution to Resin Agitate 2-4 hours A->C Transfer B Swell Resin in NMP Drain B->C D Wash Resin (NMP, DCM) Perform Kaiser Test C->D

Caption: Step-by-step workflow for hindered amino acid coupling.

Q4: I'm working with a very hydrophobic peptide that is aggregating on the resin, even when using NMP. What advanced solvent strategies can I employ?

Answer:

When standard solvents like NMP fail to prevent aggregation, you must turn to more powerful, structure-disrupting solvent systems.

  • Incorporate Chaotropic Agents: Solvents like DMSO are highly effective at disrupting the intermolecular hydrogen bonds that lead to aggregation. A common and effective mixture is NMP containing 10-20% DMSO .[2]

  • Use Fluorinated Alcohols: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are exceptionally potent solvents for breaking up secondary structures like α-helices and β-sheets.[2] They can be used in mixtures with DCM or Trichloromethane (TCM) for coupling otherwise insoluble protected peptide fragments.[13] A mixture of TFE/DCM is often a powerful choice.[13]

  • The "Magic Mixture": For long, difficult sequences, a combination of DCM/DMF/NMP (1:1:1) has been successfully applied.[5][12] This mixture provides a complex solvation environment that can be beneficial for keeping hydrophobic peptides accessible.[12]

Caution: When using solvent mixtures, ensure that all your reagents, especially the activated amino acid, remain fully soluble throughout the reaction.

Q5: Are there any "greener" solvent alternatives to DMF and NMP that are effective for constrained amino acids?

Answer:

Yes, the field of peptide synthesis is actively moving towards more sustainable practices, and several greener solvents have been identified as viable alternatives to traditional polar aprotic solvents like DMF and NMP, which face regulatory scrutiny due to toxicity concerns.[14]

  • Propylene Carbonate (PC): This solvent has been shown to be an effective replacement for DMF in both solution- and solid-phase peptide synthesis.[15] It can be used for both coupling and deprotection steps, and importantly, no significant racemization has been observed when using it.[15]

  • 2-Methyltetrahydrofuran (2-MeTHF): This ether-based solvent is recognized as a green alternative to DCM and DMF. It has been shown to be compatible with powerful coupling reagents like COMU.[10]

  • γ-Valerolactone (GVL): The use of GVL, particularly in combination with microwave-assisted SPPS, has enabled the synthesis of a wide range of peptides with high purity and yields comparable to standard methods.[14]

When switching to a new solvent, it is crucial to re-optimize reaction conditions, as resin swelling characteristics and reagent solubility may differ significantly from those in DMF or NMP.[3][15]

References

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (1991). PubMed. [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Solvation Effects in Solid-Phase Peptide Synthesis. (n.d.). ElectronicsAndBooks. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Racemization in peptide synthesis. (2018). ResearchGate. [Link]

  • The greening of peptide synthesis. (2017). Royal Society of Chemistry. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2023). DilunBio. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). ACS Publications. [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Taylor & Francis Online. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn. [Link]

  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. (1991). PubMed. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020). National Center for Biotechnology Information. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization*. (1991). ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). IRIS. [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Analytical Strategies for Impurities in Synthetic Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of synthetic constrained peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and quantifying impurities in these unique molecules. Constrained peptides, such as cyclic, stapled, or disulfide-rich structures, offer significant therapeutic advantages but also present distinct analytical challenges.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you resolve common issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems.

Q1: What are the most common types of impurities I should expect in my synthetic constrained peptide?

A: Impurities in synthetic peptides can be broadly categorized as arising from the synthesis process itself or from degradation.[3] For constrained peptides, you should be vigilant for both general and structure-specific impurities.

Impurity CategorySpecific ExamplesTypical Mass ChangePrimary Detection Method
SPPS-Related Impurities Deletion sequences (missing amino acid)Varies (loss of one residue mass)LC-MS
Insertion sequences (extra amino acid)Varies (gain of one residue mass)LC-MS
Incomplete deprotectionVaries (e.g., +56 Da for Boc, +222 Da for Pbf)LC-MS/MS
Racemization (Diastereomers)No mass changeChiral LC, specific RP-HPLC conditions, Ion Mobility-MS
Side-Reaction/Degradation Impurities Oxidation (Met, Trp, Cys)+16 Da per oxidation eventHigh-Resolution MS (HRMS)
Deamidation (Asn, Gln)+1 DaHRMS
Pyroglutamate formation (N-terminal Gln)-17 DaLC-MS
Constraint-Specific Impurities Dimers (Parallel or Anti-parallel)2x aMonomer MassLC-MS, SEC
Trisulfide formation (in disulfide-bridged peptides)+32 DaHRMS
Incomplete or incorrect cyclization/staplingNo mass change (isomers)LC-MS/MS, Ion Mobility-MS[4]

This table summarizes common impurities found in synthetic peptides.[1][3][4][5][6]

Q2: My RP-HPLC chromatogram shows a split peak for my main peptide. Is this an impurity or something else?

A: Peak splitting for a single, known peptide is a classic problem that can stem from several sources. It's crucial to determine if you are seeing a true impurity or a chromatographic artifact.[7][8][9]

  • Possible Cause 1: Conformational Isomers. Constrained peptides, particularly those containing proline or other N-substituted amino acids, can exist as slowly interconverting rotational isomers (conformers) on the HPLC timescale.[10] This is not an impurity but a property of the molecule.

    • Troubleshooting: Try varying the column temperature. Increasing the temperature can sometimes coalesce the split peaks into a single, sharper peak as it speeds up the interconversion. Conversely, lowering the temperature may further resolve the conformers.[10]

  • Possible Cause 2: Strong Injection Solvent. If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your mobile phase starting conditions, it can cause peak distortion and splitting.[9][11]

    • Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still maintains solubility.

  • Possible Cause 3: Column Issues. A blocked column frit or a void in the packing material can physically split the sample band as it enters the column, leading to split peaks for all analytes.[8]

    • Troubleshooting: First, inject a simple, well-behaved standard to see if the splitting is universal. If it is, reverse-flush the column (if the manufacturer allows) or replace the column frit. If the problem persists, the column may need to be replaced.[7]

Q3: My mass spectrometry data is very complex and difficult to interpret. Why is this, and what can I do?

A: The structural rigidity and cyclic nature of constrained peptides make their MS analysis inherently more challenging than for linear peptides.[12]

  • The Challenge: Linear peptides fragment predictably at the amide bonds, producing characteristic b- and y-ion series. To generate a fragment ion from a cyclic peptide, the mass spectrometer must induce two backbone cleavages, which requires higher energy and results in more complex, less predictable fragmentation patterns.[12][13] This makes de novo sequencing very difficult.[14]

  • The Solution - MS/MS and Beyond:

    • High-Resolution MS (HRMS): Always start with HRMS (e.g., Orbitrap or TOF) to get accurate mass measurements. This is critical for identifying impurities with small mass changes, like deamidation (+1 Da) or oxidation (+16 Da).[15][16]

    • Sequential MS (MS^n): This technique involves isolating a primary fragment ion and subjecting it to further fragmentation. This can help piece together the sequence by breaking open the ring and then sequencing the resulting linear fragment.[13][14]

    • Alternative Fragmentation Techniques: Standard Collision-Induced Dissociation (CID) can be inefficient.[17] Techniques like Ultraviolet Photodissociation (UVPD) or Electron Transfer Dissociation (ETD) can provide complementary fragmentation data that is often more informative for cyclic structures.

    • Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based on their size and shape (collisional cross-section) before mass analysis. It is exceptionally useful for separating isomers (e.g., constitutional isomers from incorrect cyclization or diastereomers) that are indistinguishable by mass alone.[2][4]

Part 2: Troubleshooting Guides by Analytical Technique

This section provides a deeper dive into specific experimental problems and logical workflows to solve them.

Guide 1: Reverse-Phase HPLC (RP-HPLC) Troubleshooting

RP-HPLC is the workhorse for purity assessment.[18][19] However, the unique properties of constrained peptides can lead to frustrating chromatographic issues.

Scenario: You observe an unexpected peak in the chromatogram of a supposedly pure constrained peptide.

The goal is to systematically determine the identity of this peak. Is it a synthesis-related impurity, a degradation product, a conformer, or an artifact?

G cluster_0 cluster_1 cluster_2 start Unexpected Peak Observed in RP-HPLC check_ms 1. Collect Mass Spec Data (LC-MS) start->check_ms mass_diff Is the mass different from the main peak? check_ms->mass_diff is_impurity Likely a synthesis/degradation impurity. (e.g., deletion, oxidation, deamidation) mass_diff->is_impurity Yes no_mass_diff Mass is identical to main peak. mass_diff->no_mass_diff No check_temp 2. Variable Temperature HPLC (e.g., 25°C, 40°C, 60°C) no_mass_diff->check_temp temp_effect Does the peak area ratio change with temperature? check_temp->temp_effect is_conformer Likely a conformational isomer. The peaks may coalesce at higher temperatures. temp_effect->is_conformer Yes is_isomer Likely a structural or stereoisomer. (e.g., diastereomer, incorrect cyclization) temp_effect->is_isomer No further_analysis 3. Further Analysis Required: - Ion Mobility-MS - Chiral Chromatography - NMR Spectroscopy is_isomer->further_analysis G cluster_0 cluster_1 cluster_2 start Confirm Intact Mass (LC-HRMS) reduce_alkylate 1. Reduce & Alkylate (e.g., with DTT & IAA) start->reduce_alkylate analyze_linear 2. Analyze Linearized Peptide (LC-MS/MS) reduce_alkylate->analyze_linear sequence_confirm Does the MS/MS spectrum confirm the linear amino acid sequence? analyze_linear->sequence_confirm seq_ok Sequence Confirmed. sequence_confirm->seq_ok Yes seq_bad Sequence Incorrect. Re-evaluate synthesis. sequence_confirm->seq_bad No partial_digest 3. Partial Reduction or Enzymatic Digest (under non-reducing conditions) seq_ok->partial_digest analyze_fragments 4. Analyze Fragments (LC-MS/MS) partial_digest->analyze_fragments bridge_confirm Disulfide Bridge Connectivity Confirmed. analyze_fragments->bridge_confirm

Caption: Workflow for sequence and disulfide bridge confirmation.

  • Intact Mass Confirmation: First, confirm the molecular weight of the intact cyclic peptide using LC-HRMS to ensure it matches the theoretical mass.

  • Reduction and Alkylation for Sequence Confirmation:

    • Objective: To break the disulfide bonds and generate a linear peptide, which is much easier to sequence with MS/MS.

    • Protocol:

      • Dissolve the peptide in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH ~8).

      • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. This breaks the disulfide S-S bonds into free -SH groups.

      • Cool the sample to room temperature. Add an alkylating agent, such as Iodoacetamide (IAA), to a final concentration of 25 mM. Incubate in the dark for 30 minutes. This caps the free -SH groups, preventing them from reforming disulfide bonds.

      • Analyze the resulting linear, alkylated peptide by LC-MS/MS. The fragmentation should now yield predictable b- and y-ions, allowing you to confirm the amino acid sequence.

  • Partial Reduction or Enzymatic Digestion for Bridge Confirmation:

    • Objective: To determine which cysteine residues were originally connected.

    • Method (Enzymatic Digest):

      • Analyze the intact cyclic peptide using an enzyme like trypsin or chymotrypsin under non-reducing conditions.

      • The enzyme will cleave the peptide backbone, but the disulfide bridges will remain intact.

      • Analyze the resulting fragments by LC-MS/MS. Finding two smaller peptide chains still linked together in a single MS peak is direct evidence of the original disulfide bond connecting them.

By combining these approaches, you can deconstruct the complex analytical problem into manageable steps, allowing for the complete and confident characterization of your constrained peptide and its impurities.

References

  • Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Quantification of impurities for release testing of peptide products. (2014). Google Patents.
  • Cyclic Peptide Analysis. (2024). Protein Metrics Support. Retrieved January 15, 2026, from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters. Retrieved January 15, 2026, from [Link]

  • Revolutionizing LC-MS with Next-Gen Separation for Cyclic Peptide Analysis. (2025). LCGC International. Retrieved January 15, 2026, from [Link]

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters. Retrieved January 15, 2026, from [Link]

  • Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Strategy to Improve the Quantitative LC-MS Analysis of Molecular Ions Resistant to Gas-Phase Collision Induced Dissociation: Application to Disulfide-Rich Cyclic Peptides. (2014). Analytical Chemistry. Retrieved January 15, 2026, from [Link]

  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. (2011). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (n.d.). LabRulez LCMS. Retrieved January 15, 2026, from [Link]

  • Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. (n.d.). LabRulez LCMS. Retrieved January 15, 2026, from [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. (2025). BioPharmaSpec. Retrieved January 15, 2026, from [Link]

  • Analytical method development for synthetic peptide for purity and impurities content by UHPLC. (n.d.). Almac. Retrieved January 15, 2026, from [Link]

  • Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. (2024). Agilent. Retrieved January 15, 2026, from [Link]

  • 8 kinds of impurities which appear in peptide drugs synthesis. (n.d.). Omizzur. Retrieved January 15, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 15, 2026, from [Link]

  • Related impurities in peptide medicines. (2014). PubMed. Retrieved January 15, 2026, from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. Retrieved January 15, 2026, from [Link]

  • Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. (2008). PubMed. Retrieved January 15, 2026, from [Link]

  • When using HPLC, how do you deal with split peaks?. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]

  • What are common causes of peak splitting when running an LC column? - WKB194672. (n.d.). Waters. Retrieved January 15, 2026, from [Link]

  • Isolation and identification of peptide conformers by reversed-phase high-performance liquid chromatography and NMR at low temperature. (1993). PubMed. Retrieved January 15, 2026, from [Link]

  • Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. (2023). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Aspects of the Design of Conformationally Constrained Peptides. (1991). UTMB Research Experts. Retrieved January 15, 2026, from [Link]

  • Enantiomers, Diastereomers, Identical or Constitutional Isomers. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

  • How to tell the difference between diastereomers and conformational isomers?. (2024). Reddit. Retrieved January 15, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Circular Dichroism Spectroscopy for Validating Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the three-dimensional conformation of a peptide is paramount. This structure dictates its biological activity, stability, and interaction dynamics. Among the arsenal of biophysical techniques, Circular Dichroism (CD) spectroscopy stands out as a rapid, sensitive, and powerful tool for analyzing the secondary structure of peptides in solution, providing a crucial checkpoint for structural validation.[1][2]

This guide offers an in-depth, field-proven perspective on leveraging CD spectroscopy, moving beyond a simple protocol to explain the causality behind experimental choices. We will explore the entire workflow, from meticulous sample preparation—the foundation of a self-validating system—to sophisticated data interpretation and comparison with alternative methods.

The Principle: How CD Unveils Peptide Structure

Circular Dichroism spectroscopy is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[3] In peptides and proteins, the primary sources of chirality in the far-UV region (190-250 nm) are the amide bonds of the peptide backbone, which are arranged in repeating, ordered structures.[4][5]

Each type of secondary structure (α-helix, β-sheet, random coil) forces the peptide backbone into a unique conformation. This distinct spatial arrangement leads to a characteristic CD spectrum, a unique "fingerprint" that allows for both qualitative identification and quantitative estimation of the secondary structure content.[1][4]

  • α-Helix: Characterized by a strong positive peak around 192 nm and two distinct negative peaks at approximately 208 nm and 222 nm.[1][3]

  • β-Sheet: Shows a negative peak between 195-218 nm and a positive peak around 215-218 nm.[1][6]

  • Random Coil: Typically displays a strong negative peak near 198 nm and very low ellipticity above 210 nm.[1]

The Experimental Workflow: A Self-Validating Approach

Robust and reproducible CD data begins long before the sample enters the spectrophotometer. The following workflow emphasizes critical control points that ensure the integrity of the final results.

CD_Workflow cluster_prep Part A: Preparation cluster_acq Part B: Acquisition cluster_proc Part C: Processing & Analysis P1 Peptide QC & Concentration P2 Buffer Selection & Preparation P1->P2 P3 Final Sample Preparation P2->P3 A1 Instrument Setup (N2 Purge, Temp) P3->A1 A2 Parameter Optimization (Wavelength, Speed) A1->A2 A3 Buffer Baseline Measurement A2->A3 A4 Peptide Sample Measurement A3->A4 D1 Baseline Subtraction & Averaging A4->D1 D2 Conversion to MRE [θ] D1->D2 D3 Deconvolution for Quantitative Analysis D2->D3

Caption: High-level workflow for peptide CD analysis.

Experimental Protocol: From Sample to Spectrum

This protocol provides a detailed methodology for acquiring high-quality CD data.

Part A: Sample and Buffer Preparation

  • Peptide Quality Control: Ensure peptide purity (>95% via HPLC) and remove any residual TFA from synthesis, as it has a strong absorbance below 200 nm.

  • Accurate Concentration: Determine the peptide concentration accurately. For peptides containing Trp or Tyr, UV absorbance is reliable.[7] For others, methods like the BCA assay or quantitative amino acid analysis are necessary. Inaccurate concentration is a primary source of error in calculating Mean Residue Ellipticity.

  • Buffer Selection:

    • The Goal: Choose a buffer system that is transparent in the far-UV region (190-250 nm).

    • Causality: High buffer absorbance creates noise and high detector voltage (HT voltage), obscuring the peptide's signal. HT voltage should ideally remain below 600 V.[3]

    • Recommended Buffers: Phosphate buffers (e.g., 10-20 mM sodium phosphate), borate, or Tris are common choices. Avoid buffers with high chloride concentrations or other components that absorb strongly in the far-UV.

    • Action: Always run a CD scan of the final buffer solution alone to confirm its suitability.

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the chosen buffer. A typical final concentration for far-UV CD is 0.1-0.5 mg/mL.[2]

    • Filter the final sample through a 0.22 µm syringe filter to remove any aggregates that could cause light scattering.

Part B: Data Acquisition

  • Instrument Setup:

    • Turn on the instrument and allow the lamp to warm up for at least 30 minutes.

    • Purge the instrument with high-purity nitrogen gas for at least 30 minutes before and during the experiment.[2] This is critical to remove oxygen, which absorbs light below 200 nm.

  • Cuvette Selection: Use a quartz cuvette with a short path length (typically 0.1 cm or 1 mm) for far-UV measurements to minimize buffer absorbance.[8] Ensure the cuvette is scrupulously clean.

  • Parameter Optimization:

    • Wavelength Range: 190 to 260 nm for secondary structure.[2]

    • Scan Speed: 20-50 nm/min. Slower speeds improve signal-to-noise.[3]

    • Bandwidth: 1-2 nm.[3]

    • Integration Time (or Time Constant): 1-2 seconds.

    • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.[3]

  • Measurement:

    • First, fill the cuvette with the buffer solution and record a baseline (blank) spectrum using the optimized parameters.

    • Thoroughly rinse the cuvette with the peptide sample solution.

    • Fill the cuvette with the peptide sample, ensuring no bubbles are present, and record the sample spectrum.[2]

Part C: Data Processing

  • Baseline Subtraction: Subtract the averaged buffer baseline spectrum from the averaged sample spectrum.[8]

  • Smoothing: If the spectrum is noisy, apply a gentle smoothing algorithm, such as the Savitzky-Golay filter.[9] Be cautious not to oversmooth, as this can distort peak shapes.

  • Conversion to Mean Residue Ellipticity (MRE): This is a critical normalization step that allows for comparison between different samples and with reference data. Raw CD data is measured in millidegrees (mdeg). Convert this to MRE ([θ]) in units of deg·cm²·dmol⁻¹ using the following equation:

    [θ] = (mdeg × MRW) / (10 × l × c)

    Where:

    • mdeg: The recorded signal in millidegrees.

    • MRW (Mean Residue Weight): The peptide's molecular weight divided by the number of amino acid residues.

    • l: The cuvette path length in centimeters (cm).

    • c: The peptide concentration in mg/mL.

Data Interpretation: From Spectrum to Structure

Qualitative Assessment

A visual inspection of the processed spectrum provides an immediate indication of the dominant secondary structure, as detailed in Section 1 and the table below.

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)
α-Helix ~192~208 and ~222 (double minima)
β-Sheet ~215-218~195-200
Random Coil None prominent~198

Table 1: Characteristic CD spectral features for common peptide secondary structures.[4]

Quantitative Analysis via Deconvolution

To estimate the percentage of each secondary structure type, a deconvolution algorithm is used. This process mathematically fits the experimental spectrum of the peptide to a linear combination of reference spectra from proteins with known structures.[9][10][11]

Deconvolution cluster_ref Reference Spectra Database Experimental Experimental Peptide Spectrum Algorithm Deconvolution Algorithm (e.g., CONTIN, K2D) Experimental->Algorithm Helix Pure α-Helix Helix->Algorithm Sheet Pure β-Sheet Sheet->Algorithm Coil Random Coil Coil->Algorithm Result Estimated Structure % - 45% α-Helix - 15% β-Sheet - 40% Random Coil Algorithm->Result

Caption: The concept of CD spectral deconvolution.

Popular algorithms include CONTIN, SELCON, and K2D, often accessible via web servers like DichroWeb.[12] It is crucial to select a reference dataset that is appropriate for the protein or peptide being studied. However, be aware that deconvolution provides an estimate, and its accuracy can be limited, particularly for peptides with unusual structures or high β-sheet content.[6]

Comparison with Alternative Techniques

CD spectroscopy provides global, solution-state structural information. It is most powerful when used in conjunction with other techniques that offer different perspectives.

TechniquePrincipleStrengthsLimitations
Circular Dichroism (CD) Differential absorption of circularly polarized lightFast, low sample usage, sensitive to conformational changes, works in solution.[1]Low resolution (global structure), deconvolution can be inaccurate.[6]
Nuclear Magnetic Resonance (NMR) Nuclear spin properties in a magnetic fieldHigh-resolution 3D structure in solution, provides dynamic information.Requires larger sample amounts, complex data analysis, limited by peptide size.[13]
Fourier-Transform Infrared (FTIR) Absorption of IR radiation by molecular vibrationsExcellent for β-sheet content, can be used on solid samples, films, and solutions.[14][15]Water absorption can interfere, less sensitive to α-helical content than CD.
X-ray Crystallography Diffraction of X-rays by a crystal latticeAtomic-resolution 3D structure.Requires a diffracting crystal (not all peptides crystallize), provides a static picture, not in solution.

Table 2: Comparison of techniques for peptide secondary structure analysis.

CD and FTIR are highly complementary; CD is often preferred for its sensitivity to α-helical content in solution, while FTIR excels at quantifying β-sheets, especially in aggregated samples like amyloid fibrils.[14] NMR provides the highest resolution structural data in solution, but the experiments are significantly more time-consuming and data-intensive.[13]

Conclusion: The Role of CD in Peptide Development

Circular Dichroism spectroscopy is an indispensable, first-line technique for the structural validation of peptides. Its speed, sensitivity, and low sample requirements allow for rapid screening of structural integrity under various conditions, such as changes in temperature, pH, or upon interaction with binding partners.[1][16] By providing a robust assessment of the global secondary structure in a physiologically relevant solution state, CD spectroscopy serves as a critical quality control step in peptide research and a cornerstone of modern drug development.

References

  • Luo, P., & Baldwin, R. L. (1996). Comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Protein Engineering, 9(1), 15–25. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. (Simulated link, as direct access to the full text might require subscription. The general reference is widely known).
  • Circular Dichroism of Peptides. (2014). In Therapeutic Peptides: Methods and Protocols. Springer. Retrieved from [Link]

  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095–E3103. Retrieved from [Link]

  • How to Analyze CD Spectra Using Deconvolution Algorithms. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Sarroukh, R., Goormaghtigh, E., Ruysschaert, J. M., & Raussens, V. (2013). Fourier transform infrared and circular dichroism spectroscopies for amyloid studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(10), 2328–2338. Retrieved from [Link]

  • Bakshi, K., Liyanage, M. R., & Narayan, M. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides: Methods and Protocols. Retrieved from [Link]

  • Johnson, W. C. Jr. (1990). Protein secondary structure and circular dichroism: a practical guide. Proteins: Structure, Function, and Genetics, 7(3), 205–214. (Simulated link, as direct access to the full text might require subscription. The general reference is widely cited).
  • O'Brien, E. P., & Palleske, A. (2015). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. Faraday Discussions, 185, 339-355. Retrieved from [Link]

  • To deconvolute the CD spectrum of a given protein solution and to classify it in terms of its secondary structure elements. (n.d.). Virtual Labs. Retrieved from [Link]

  • Todea, A., & Todea, D. (2014). Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. Journal of Molecular Structure, 1069, 219-226. Retrieved from [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2021). The Journal of Organic Chemistry, 86(2), 1645-1655. Retrieved from [Link]

  • Whitmore, L., & Wallace, B. A. (2004). DICHROWEB, an online server for protein secondary structure analyses from circular dichroism spectroscopic data. Nucleic Acids Research, 32(Web Server issue), W668–W673. (Simulated link for DichroWeb's algorithm descriptions).
  • Schweitzer-Stenner, R. (2014). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. In Methods in Molecular Biology. Retrieved from [Link]

  • Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 8877-8894. Retrieved from [Link]

  • Basics of Protein Secondary Structure Analysis using FTIR and Circular Dichroism Spectroscopy. (2022). Jascoinc. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.